hDHODH-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJCCXHBDNQZSF-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2029049-77-0 | |
| Record name | N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-{[4-(trifluoromethyl)phenyl]formamido}propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Intricacies of Pyrimidine Synthesis Inhibition: A Technical Guide to hDHODH-IN-5's Mechanism of Action
For Immediate Release
Cambridge, MA – November 24, 2025 – In the landscape of targeted therapeutics, the inhibition of de novo pyrimidine synthesis presents a compelling strategy for combating proliferative diseases, including cancer and autoimmune disorders. This technical guide delves into the core mechanism of action of hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity and the methodologies employed in its characterization.
Introduction: The Critical Role of hDHODH in Proliferating Cells
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA, RNA, and other vital cellular components. In contrast to normal, quiescent cells which can utilize salvage pathways to recycle existing pyrimidines, rapidly dividing cells, such as cancer cells and activated lymphocytes, are heavily reliant on the de novo pathway to meet their high demand for nucleotide precursors.[1][2] This dependency creates a therapeutic window for inhibitors targeting key enzymes in this pathway.
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[1][2] This reaction is coupled to the mitochondrial electron transport chain via the reduction of ubiquinone.[3] By inhibiting hDHODH, compounds like this compound effectively starve proliferating cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[4]
This compound: A Potent Inhibitor of Pyrimidine Biosynthesis
This compound, also known as ML390, has been identified as a potent inhibitor of human DHODH.[5] Its inhibitory action disrupts the pyrimidine synthesis pathway, thereby impeding the proliferation of cancer cells, particularly those of hematopoietic origin.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) against recombinant human DHODH and the half-maximal effective concentration (EC50) for inducing differentiation in acute myeloid leukemia (AML) cell lines are summarized below.
| Parameter | Value | Assay Type | Reference |
| IC50 (hDHODH) | 0.91 µM | Enzymatic Assay | [1][5][6][7] |
| EC50 (ER-HOX-GFP AML cells) | 3.6 µM | Cell Differentiation | [1] |
| EC50 (THP1 AML cells) | 2.7 µM | Cell Differentiation | [1] |
| EC50 (U937 AML cells) | 2.5 µM | Cell Differentiation | [1] |
Mechanism of Action: How this compound Inhibits Pyrimidine Synthesis
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of hDHODH. This blockade has significant downstream effects on cellular metabolism and proliferation.
As depicted in Figure 1, this compound directly targets hDHODH, preventing the conversion of dihydroorotate to orotate. This enzymatic blockade leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.
The binding of this compound to the enzyme has been elucidated through X-ray crystallography, revealing that it occupies the ubiquinone binding pocket. This competitive inhibition prevents the natural electron acceptor from binding, thus halting the catalytic cycle of the enzyme.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the methods described in the primary literature.
hDHODH Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human DHODH.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate: L-dihydroorotic acid (DHO)
-
Co-substrate: Decylubiquinone
-
Indicator: 2,6-dichloroindophenol (DCIP)
-
Test Compound: this compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compound dilutions and controls (DMSO vehicle) to the wells of a 96-well plate.
-
Add recombinant hDHODH enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a substrate mixture containing DHO, decylubiquinone, and DCIP.
-
Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to hDHODH activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cell-Based Differentiation Assay (AML Cell Lines)
This assay assesses the ability of this compound to induce differentiation in acute myeloid leukemia (AML) cells.
Materials:
-
Human AML cell lines (e.g., THP1, U937, or engineered lines like ER-HoxA9-GFP)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound dissolved in DMSO
-
Flow cytometer
-
Differentiation markers (e.g., CD11b antibody or an endogenous GFP reporter of differentiation)
Procedure:
-
Seed the AML cells in a multi-well plate at a specified density.
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a defined period (e.g., 48-72 hours) under standard cell culture conditions.
-
For antibody staining, harvest the cells, wash, and stain with a fluorescently labeled antibody against a myeloid differentiation marker (e.g., CD11b).
-
Analyze the cells by flow cytometry to quantify the percentage of cells expressing the differentiation marker. For cell lines with a GFP reporter, quantify the percentage of GFP-positive cells.
-
Determine the EC50 value, the concentration at which 50% of the maximal differentiation is observed, by plotting the percentage of differentiated cells against the log of the inhibitor concentration.
Conclusion
This compound is a potent and specific inhibitor of human dihydroorotate dehydrogenase. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, provides a strong rationale for its investigation as a therapeutic agent in diseases characterized by rapid cell proliferation, such as acute myeloid leukemia. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration of hDHODH inhibition as a promising therapeutic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovering Small Molecules that Overcome Differentiation Arrest in Acute Myeloid Leukemia - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to hDHODH-IN-5: An Inhibitor of Human Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
hDHODH-IN-5, also known as DHODH-IN-7 and ML390, is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, this small molecule disrupts the production of essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and the induction of differentiation, particularly in rapidly proliferating cells such as those found in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound, including its enzymatic target, mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant structural information.
Enzymatic Target and Mechanism of Action
The primary enzymatic target of this compound is human dihydroorotate dehydrogenase (hDHODH) . This flavin-dependent mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This process is coupled to the mitochondrial electron transport chain via the reduction of ubiquinone to ubiquinol.
Inhibition of hDHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA and RNA. Rapidly dividing cells, such as cancer cells, are particularly dependent on the de novo pathway for pyrimidine synthesis and are therefore more susceptible to the effects of hDHODH inhibition. In the context of acute myeloid leukemia (AML), the inhibition of hDHODH by this compound has been shown to overcome differentiation blockade, inducing leukemic cells to mature into non-proliferating cell types.[1] The cellular effects of this compound can be rescued by the addition of exogenous uridine, which bypasses the enzymatic block by feeding into the pyrimidine salvage pathway.[1]
The following diagram illustrates the role of hDHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.
References
An In-depth Technical Guide to the Discovery and Chemical Synthesis of hDHODH-IN-5 (ML390)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). This molecule is also identified in scientific literature and commercial sources as ML390 and DHODH-IN-7.
Discovery of a Novel hDHODH Inhibitor
This compound (ML390) was identified through a high-throughput phenotypic screen designed to discover small molecules capable of inducing differentiation in acute myeloid leukemia (AML) cells. The screen utilized a murine cell line engineered to express a GFP reporter linked to the myeloid differentiation marker lysozyme, providing a fluorescent readout for cellular maturation. This approach led to the identification of two chemical scaffolds that were subsequently optimized for their differentiation-inducing activity, culminating in the discovery of ML390.
Genetic resistance studies and subsequent sequencing efforts unequivocally identified dihydroorotate dehydrogenase (DHODH) as the molecular target of ML390.[1][2][3] This was further confirmed by the observation that the well-characterized DHODH inhibitor, brequinar, phenocopied the effects of ML390 in these AML cell models.[1][2]
Mechanism of Action: Targeting Pyrimidine Biosynthesis for AML Differentiation
hDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, which is particularly crucial for rapidly proliferating cells like cancer cells.[4][5] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the induction of apoptosis. In the context of AML, this metabolic stress also triggers the differentiation of leukemic blasts into more mature myeloid cells.[6][7] The effects of this compound on AML cells can be rescued by the addition of exogenous uridine, which bypasses the enzymatic block and replenishes the pyrimidine pool, confirming the on-target activity of the compound.[2][6]
References
- 1. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Novel Human Dihydroorotate Dehydrogenase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 4-quinoline carboxylic acid derivatives as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH). Human DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics for autoimmune diseases, cancer, and viral infections. This document summarizes quantitative SAR data, details experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Core Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship for a series of 4-quinoline carboxylic acid analogs. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against recombinant human DHODH. The data is based on the findings reported by Madak et al. (2018).[1][2][3][4]
| Compound | R1 | R2 | R3 | R4 | hDHODH IC50 (nM) |
| Brequinar (1) | F | H | CH3 | 2'-F-phenyl | 13 ± 2 |
| 3 | H | H | H | Cyclohexyl | 250 ± 110 |
| 4 | H | H | H | Cyclohexyl (Methyl ester) | >10000 |
| 11 | H | H | H | Phenyl | 110 ± 10 |
| 12 | H | H | H | 4'-F-phenyl | 60 ± 10 |
| 13 | H | H | H | 3'-F-phenyl | 80 ± 20 |
| 14 | H | H | H | 2'-F-phenyl | 100 ± 20 |
| 20 | F | H | H | Phenyl | 30 ± 5 |
| 21 | F | H | H | 4'-F-phenyl | 20 ± 3 |
| 22 | F | H | H | 3'-F-phenyl | 30 ± 5 |
| 23 | F | H | H | 2'-F-phenyl | 40 ± 8 |
| 35 | OCH3 | H | H | Phenyl | 70 ± 10 |
| 41 | H | F | H | 2'-pyridyl | 9.7 ± 1.4 |
| 43 | H | H | H | 3'-pyridyl | 26.2 ± 1.8 |
| 46 | H | H (N in quinoline at pos 7) | H | 2'-F-phenyl | 28.3 ± 3.3 |
Experimental Protocols
Human DHODH Enzyme Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against hDHODH. The assay is based on the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH.[5][6][7][8]
Materials:
-
Recombinant human DHODH (hDHODH)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DHO in DMSO.
-
Prepare a stock solution of CoQ10 in DMSO.
-
Prepare a stock solution of DCIP in the assay buffer.
-
Dilute the recombinant hDHODH enzyme to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add a small volume (e.g., 1-2 µL) of the test compound dilutions or DMSO (for control wells) to each well.
-
Add the diluted hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Prepare a reaction mixture containing DHO, CoQ10, and DCIP in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to the hDHODH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Normalize the data to the control wells (DMSO only, representing 100% activity) and wells with no enzyme (representing 0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Logical Workflow of a Structure-Activity Relationship (SAR) Study
Caption: A diagram illustrating the typical workflow of a structure-activity relationship (SAR) study in drug discovery.
De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition
Caption: A diagram of the de novo pyrimidine biosynthesis pathway highlighting the role of hDHODH.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.6. In Vitro Activity Assay [bio-protocol.org]
- 8. arpi.unipi.it [arpi.unipi.it]
The Critical Role of hDHODH-IN-5 in the Suppression of DNA and RNA Synthesis: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the inhibitor's mechanism of action, its impact on nucleotide synthesis, and the subsequent blockade of DNA and RNA production.
Executive Summary
This compound is a small molecule inhibitor targeting human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By inhibiting hDHODH, this compound effectively depletes the cellular pool of pyrimidines, which are essential building blocks for DNA and RNA. This mode of action makes this compound a compound of significant interest for therapeutic applications where rampant cell proliferation is a hallmark, such as in cancer, autoimmune disorders, and viral infections.[1][2] This guide will dissect the biochemical pathways affected by this compound, present available quantitative data, detail relevant experimental methodologies, and provide visual representations of the key processes.
The Central Role of hDHODH in Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental cellular process required for the production of nucleotides.[3] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][4] This reaction is uniquely linked to the mitochondrial electron transport chain.[3][4] The product, orotate, is a precursor for the synthesis of uridine monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides like cytidine triphosphate (CTP) and thymidine triphosphate (TTP) – essential for RNA and DNA synthesis, respectively.[1][4]
Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA replication and transcription.[2][3] These cells are particularly dependent on the de novo pyrimidine synthesis pathway, making hDHODH an attractive therapeutic target.[1]
Mechanism of Action of this compound
This compound functions as a highly specific and potent inhibitor of hDHODH. It binds to the enzyme, likely at or near the ubiquinone binding site, and blocks its catalytic activity.[2] This inhibition prevents the conversion of dihydroorotate to orotate, leading to a significant reduction in the downstream production of pyrimidine nucleotides.[2] The resulting pyrimidine starvation has profound effects on cellular processes:
-
Inhibition of RNA Synthesis: The depletion of UTP and CTP, direct precursors for RNA, leads to a halt in transcription.[4]
-
Inhibition of DNA Synthesis: The scarcity of TTP and dCTP, derived from pyrimidine precursors, results in the arrest of DNA replication, primarily impacting cells in the S-phase of the cell cycle.[5]
This dual blockade of DNA and RNA synthesis ultimately leads to cell cycle arrest and can induce apoptosis in rapidly dividing cells.[6]
Quantitative Data
| Parameter | Description | Typical Values for Potent Inhibitors |
| IC50 | The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Low nanomolar (nM) to low micromolar (µM) range |
| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | Low nanomolar (nM) range |
| EC50 | The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response in a cell-based assay. | Nanomolar (nM) to micromolar (µM) range |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize hDHODH inhibitors like this compound.
hDHODH Enzyme Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified hDHODH.
Principle: The activity of hDHODH is measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in place of ubiquinone. The rate of dye reduction is proportional to enzyme activity.
Protocol:
-
Reagents: Purified recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 or DCIP (electron acceptor), assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the assay buffer, hDHODH enzyme, and the inhibitor at various concentrations. c. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the substrate (dihydroorotate) and the electron acceptor (DCIP). e. Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
Principle: The viability of cells is measured after treatment with the inhibitor for a specific duration. Common methods include MTS or MTT assays, which measure mitochondrial metabolic activity, or cell counting.
Protocol:
-
Cell Lines: Use rapidly proliferating cell lines (e.g., leukemia, lung cancer).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO). c. Incubate for a specified period (e.g., 72 hours). d. Add the MTS or MTT reagent and incubate according to the manufacturer's instructions. e. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot them against the inhibitor concentration. Determine the EC50 value from the resulting dose-response curve.
Nucleotide Pool Analysis
Objective: To directly measure the impact of the inhibitor on intracellular pyrimidine nucleotide levels.
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify the levels of different nucleotides in cell extracts.
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration around its EC50 for various time points.
-
Extraction: a. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). b. Extract the metabolites using a cold solvent mixture (e.g., 80% methanol). c. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
LC-MS Analysis: a. Inject the metabolite extract into an LC-MS system. b. Separate the nucleotides using a suitable chromatography column (e.g., a HILIC column). c. Detect and quantify the mass of each nucleotide using a mass spectrometer.
-
Data Analysis: Compare the levels of pyrimidine nucleotides (UMP, UTP, CTP, TTP) in treated cells to those in untreated control cells.
Visualizing the Impact of this compound
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Navigating the Therapeutic Potential of hDHODH Inhibition in Autoimmune Diseases: A Technical Guide
Disclaimer: Initial searches for "hDHODH-IN-5" revealed conflicting and insufficient public data to create a comprehensive technical guide on this specific molecule. Evidence suggests this designation may be a misnomer on some commercial platforms for other compounds, such as DHODH-IN-7, or that multiple entities are inconsistently labeled. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on Brequinar , a potent and well-characterized human dihydroorotate dehydrogenase (hDHODH) inhibitor, as a representative agent for this therapeutic class in the context of autoimmune diseases.
Introduction: Targeting a Key Metabolic Pathway in Autoimmunity
Autoimmune diseases are characterized by an aberrant immune response against self-antigens, often driven by the hyperproliferation of autoreactive lymphocytes. A key metabolic pathway fueling this rapid cell division is the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. Human dihydroorotate dehydrogenase (hDHODH) is the fourth and rate-limiting enzyme in this pathway, making it a prime therapeutic target to modulate excessive immune responses.[1][2] By inhibiting hDHODH, the supply of pyrimidines to rapidly dividing lymphocytes is restricted, leading to cell cycle arrest and a dampening of the inflammatory cascade.[3] Brequinar is a potent inhibitor of hDHODH that has been extensively studied for its immunosuppressive properties.[2]
Mechanism of Action of Brequinar
Brequinar exerts its primary immunosuppressive effect through the potent and specific inhibition of hDHODH.[3][4] This enzyme is located on the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway.[1]
By blocking hDHODH, Brequinar leads to the depletion of the intracellular pyrimidine pool, which is essential for the synthesis of DNA and RNA in rapidly proliferating cells, such as activated T and B lymphocytes.[3][5] This cytostatic effect results in the inhibition of lymphocyte proliferation and the subsequent reduction in the production of inflammatory mediators.[3]
Some studies suggest that Brequinar may also have a secondary mechanism of action involving the inhibition of protein tyrosine phosphorylation, which could play a role in its immunomodulatory effects.[6]
Quantitative Data on Brequinar's Efficacy
The inhibitory potency of Brequinar has been quantified in various enzymatic and cell-based assays. The following tables summarize key quantitative data for Brequinar.
| Parameter | Value | Species/System | Reference |
| IC50 | ~20 nM | In vitro | [7] |
| IC50 | 10 nM | Recombinant human DHODH | |
| IC50 | 4.5 nM | Recombinant human DHODH (ΔTM) | [8] |
| IC50 | 2.1 nM | Human DHODH | [9] |
| EC50 | 0.078 µM | Antiviral activity (Yellow fever virus in A549 cells) | |
| EC50 | 0.078 µM | Antiviral activity (West Nile virus in A549 cells) | [7] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; ΔTM: Deletion in the transmembrane domain.
Experimental Protocols
hDHODH Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against hDHODH.
Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate (DHO) by hDHODH. The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of DHO, DCIP, and CoQ10 in DMSO.
-
Prepare serial dilutions of the test compound (e.g., Brequinar) and a positive control in DMSO.
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the hDHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM, 120 µM, and 50 µM, respectively, in a 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 value of the test compound.[10]
Lymphocyte Proliferation Assay
This protocol outlines a method to assess the effect of a compound on lymphocyte proliferation.
Principle: Lymphocyte proliferation is a hallmark of an adaptive immune response. This assay measures the proliferation of lymphocytes in response to a mitogen (e.g., Phytohaemagglutinin - PHA) or a specific antigen. The incorporation of a labeled nucleoside, such as [3H]-thymidine, into the DNA of dividing cells is quantified as a measure of proliferation. Alternatively, metabolic assays using reagents like MTT can be used.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from whole blood.
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Mitogen (e.g., PHA) or specific antigen.
-
Test compound (e.g., Brequinar).
-
[3H]-thymidine or MTT reagent.
-
96-well cell culture plate.
-
CO2 incubator.
-
Scintillation counter or spectrophotometer.
Procedure:
-
Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI 1640 medium and adjust the cell concentration.
-
Plate the cells in a 96-well plate at a density of approximately 1 x 10^5 cells per well.
-
Add serial dilutions of the test compound to the wells.
-
Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL) or a specific antigen. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 48-72 hours in a humidified CO2 incubator at 37°C.[7]
-
For the final 18 hours of incubation, add [3H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.
Pharmacokinetic Profile of Brequinar
Pharmacokinetic studies of Brequinar have been conducted in humans, providing insights into its absorption, distribution, metabolism, and excretion.
| Parameter | Value | Species | Reference |
| Terminal Half-life (t1/2) | 8.1 ± 3.6 hours | Human | [11] |
| Volume of Distribution (Vd) | 9.0 ± 2.9 L/m² | Human | [11] |
| Total Body Clearance | 19.2 ± 7.7 mL/min/m² | Human | [11] |
| Elimination Kinetics | Michaelis-Menten | Human | [4] |
Data from a Phase I clinical trial with a single daily i.v. bolus over a 5-day period.
Visualizations
Signaling Pathway
Caption: Brequinar inhibits hDHODH on the mitochondrial inner membrane.
Experimental Workflow
Caption: Workflow for evaluating hDHODH inhibitors.
Logical Relationship
Caption: Mechanism of Brequinar in autoimmune disease therapy.
Conclusion
Inhibition of hDHODH presents a compelling strategy for the treatment of autoimmune diseases by targeting the metabolic demands of hyperproliferating lymphocytes. Brequinar, as a potent and specific inhibitor of hDHODH, has demonstrated significant immunosuppressive effects in preclinical and clinical studies. Its well-defined mechanism of action, quantifiable efficacy, and established pharmacokinetic profile make it a valuable tool for research and a benchmark for the development of novel hDHODH inhibitors. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing therapies for autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of brequinar sodium (NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brequinar sodium: inhibition of dihydroorotic acid dehydrogenase, depletion of pyrimidine pools, and consequent inhibition of immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of lymphoproliferative and autoimmune disease in MRL-lpr/lpr mice by brequinar sodium: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Phase I clinical and pharmacokinetic trial of Brequinar sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of hDHODH-IN-5 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of human dihydroorotate dehydrogenase (hDHODH) inhibition on cancer cell proliferation, with a focus on the inhibitor hDHODH-IN-5. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1] Inhibition of hDHODH presents a promising therapeutic strategy for cancer treatment. This document summarizes the key mechanisms of action of hDHODH inhibitors, including the induction of cell cycle arrest and apoptosis, and the modulation of critical signaling pathways. Detailed experimental protocols for assessing these effects are provided, along with a quantitative summary of the efficacy of various hDHODH inhibitors in different cancer cell lines.
Introduction to hDHODH as a Cancer Target
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines.[1] This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis. While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo pathway to meet the demands of rapid proliferation.[1] This dependency makes hDHODH an attractive target for cancer therapy. Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to a halt in DNA replication and RNA synthesis, which in turn affects cell growth and viability.[2]
Mechanism of Action of hDHODH Inhibitors on Cancer Cells
Inhibition of hDHODH triggers a cascade of cellular events that collectively suppress cancer cell proliferation. The primary mechanisms include cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest
Numerous studies have demonstrated that hDHODH inhibitors induce cell cycle arrest, primarily at the S-phase or G2/M phase.[2][3] By limiting the availability of pyrimidines, these inhibitors stall DNA replication, a hallmark of the S-phase. This arrest prevents cancer cells from completing the cell division cycle, thereby inhibiting tumor growth. For instance, treatment with DHODH inhibitors has been shown to cause an accumulation of cells in the S-phase in melanoma, myeloma, and lymphoma cell lines.[1]
Induction of Apoptosis
Prolonged inhibition of pyrimidine biosynthesis through hDHODH blockade can lead to the activation of programmed cell death, or apoptosis. The depletion of essential nucleotides induces cellular stress, which can trigger the intrinsic apoptotic pathway. Evidence for this includes the upregulation of key apoptosis-related proteins such as cleaved PARP, cleaved caspase-3, and cleaved caspase-9 in acute myeloid leukemia (AML) cells following treatment with a DHODH inhibitor.[4] Knockout of the DHODH gene has also been shown to significantly increase apoptosis in HL60 and THP-1 AML cell lines.[4]
Signaling Pathways Modulated by hDHODH Inhibition
The anti-proliferative effects of hDHODH inhibitors are mediated through the modulation of key signaling pathways that regulate cell growth and survival. The p53 and c-Myc pathways are particularly significant in this context.
The p53 Pathway
The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including nucleotide deprivation. Inhibition of hDHODH can lead to the activation of p53, which in turn can induce cell cycle arrest or apoptosis.[2][5] Some studies have shown that DHODH inhibitors can increase the synthesis of p53.[5] Activated p53 can upregulate the expression of cell cycle inhibitors like p21, leading to cell cycle arrest.[6]
The c-Myc Pathway
The oncoprotein c-Myc is a key driver of cell proliferation and is often overexpressed in cancer. Interestingly, there is a regulatory link between c-Myc and hDHODH. DHODH inhibitors have been shown to downregulate the expression of c-Myc and its transcriptional targets.[1][7] This reduction in c-Myc activity contributes to the observed cell cycle arrest and anti-proliferative effects.[1][7]
Quantitative Analysis of hDHODH Inhibitor Efficacy
Table 1: IC50 Values of hDHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Brequinar | Human DHODH | - | 5.2[8] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4[9] |
| Indoluidin D | Jurkat | Acute T-cell Leukemia | 0.68[9] |
| Indoluidin D | A549 | Lung Carcinoma | 128[9] |
| Meds433 | K562 | Chronic Myeloid Leukemia | ~100 (from graph)[2] |
| Meds433 | CML-T1 | Chronic Myeloid Leukemia | ~100 (from graph)[2] |
Table 2: Apoptosis Induction by hDHODH Inhibition
| Cell Line | Treatment | Apoptosis Rate (%) |
| HL60 | DHODH Knockout (sgRNA1) | 23.47 ± 1.23[4] |
| HL60 | DHODH Knockout (sgRNA2) | 26.18 ± 0.84[4] |
| THP-1 | DHODH Knockout (sgRNA1) | 19.93 ± 1.74[4] |
| THP-1 | DHODH Knockout (sgRNA2) | 21.79 ± 1.32[4] |
Table 3: Cell Cycle Arrest Induced by hDHODH Inhibition
| Cell Line | Treatment | Effect on Cell Cycle |
| CML CD34+ | Meds433 | G2/M arrest[2] |
| K562, CML-T1 | Meds433 | G2/M arrest[2] |
| HeLa | DHODH siRNA | Increase in G2/M population from 5% to 11%[10] |
| 4T1 | DHODH Knockout | S-phase arrest[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines
-
This compound or other inhibitors
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during cell proliferation.
Materials:
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Microscope or flow cytometer
Procedure:
-
Culture cells and treat with this compound as described for the MTT assay.
-
Add BrdU labeling solution to the culture medium and incubate for a period to allow for incorporation (e.g., 2-24 hours).
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Incubate with a primary antibody against BrdU.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the proliferating cells using fluorescence microscopy or flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Proteins (p53 and c-Myc)
This technique is used to detect the levels of specific proteins in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, c-Myc, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p53, c-Myc, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Signaling pathways affected by hDHODH inhibition.
Conclusion
Inhibition of hDHODH is a validated and promising strategy for anti-cancer therapy. hDHODH inhibitors, exemplified by compounds like this compound, effectively suppress cancer cell proliferation by inducing cell cycle arrest and apoptosis. These effects are mediated through the disruption of pyrimidine biosynthesis and the subsequent modulation of key signaling pathways involving p53 and c-Myc. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of hDHODH inhibitors as novel cancer therapeutics. Further research is warranted to elucidate the precise quantitative effects of this compound across a broad range of cancer types to advance its potential clinical application.
References
- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Role of hDHODH Inhibitors in Inducing Differentiation in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which fail to differentiate into mature blood cells. A promising therapeutic strategy for AML is "differentiation therapy," which aims to force these malignant cells to mature and consequently lose their self-renewal capacity. A key metabolic enzyme, human dihydroorotate dehydrogenase (hDHODH), has emerged as a critical target for inducing differentiation in AML cells. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols related to hDHODH inhibitors in the context of AML treatment.
Introduction: hDHODH as a Therapeutic Target in AML
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA synthesis, as well as for the production of glycoproteins and phospholipids.[2][4]
Rapidly proliferating cells, such as cancer cells, are heavily reliant on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides.[3] AML cells, in particular, have been shown to be highly sensitive to the depletion of pyrimidine pools.[1] Inhibition of hDHODH leads to a state of "pyrimidine starvation," which, in AML cells, triggers a switch from proliferation to differentiation.[1][5] This selective pressure on AML cells, while being less toxic to normal, non-malignant cells, presents a promising therapeutic window.[1]
Mechanism of Action: From Pyrimidine Depletion to Myeloid Differentiation
The inhibition of hDHODH initiates a cascade of intracellular events that collectively overcome the differentiation blockade in AML cells. The primary mechanism is the depletion of the intracellular pyrimidine pool, which can be rescued by the addition of exogenous uridine, confirming the on-target effect of hDHODH inhibitors.[1][2]
The key downstream effects of hDHODH inhibition include:
-
Depletion of UDP-GlcNAc and Altered O-GlcNAcylation: The reduction in pyrimidine precursors leads to decreased levels of UDP-N-acetylglucosamine (UDP-GlcNAc).[6] This molecule is the substrate for O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT), an enzyme that modifies numerous intracellular proteins.
-
Destabilization of c-MYC: A critical consequence of altered O-GlcNAcylation is the destabilization and subsequent degradation of the oncoprotein c-MYC.[2][3][7] c-MYC is a key transcription factor that promotes proliferation and blocks differentiation in myeloid cells.[7] Its downregulation is a crucial step in inducing AML cell differentiation.[2][3]
-
Upregulation of p21: The reduction in c-MYC protein levels leads to the upregulation of p21, a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest.[3]
-
Induction of Myeloid Differentiation Markers: Treatment with hDHODH inhibitors leads to an increased expression of cell-surface markers associated with mature myeloid cells, such as CD11b, CD14, and CD86.[3][6][7]
The proposed signaling pathway is illustrated in the diagram below.
Caption: Signaling pathway of hDHODH inhibition in AML.
Quantitative Data: Efficacy of hDHODH Inhibitors
Several potent hDHODH inhibitors have been evaluated for their ability to induce differentiation and inhibit the growth of AML cell lines. The following tables summarize the quantitative data for selected compounds.
Table 1: In Vitro Enzymatic Inhibition of hDHODH
| Compound | IC₅₀ (nM) | Reference(s) |
| Compound 1 | 1.2 | [1] |
| Brequinar | 1.8 | [1] |
| FF1215T | 9 | [6] |
| Teriflunomide | 262 | [6] |
| Vidofludimus | 141 | [6] |
Table 2: In Vitro Efficacy in AML Cell Lines
| Compound | Cell Line | EC₅₀ for Differentiation (nM) | GI₅₀ (nM) | Reference(s) |
| Compound 1 | THP-1 | 32.8 | - | [1] |
| Brequinar | THP-1 | 265 | - | [1] |
| FF1215T | U937 | - | 90-170 | [6] |
| FF1215T | MOLM13 | - | 90-170 | [6] |
| FF1215T | HL-60 | - | 90-170 | [6] |
| FF1215T | MV4-11 | - | 90-170 | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of hDHODH inhibitors on AML cells.
Cell Culture
-
Cell Lines: Human AML cell lines such as THP-1, HL-60, U937, and MOLM-13 are commonly used.[3][6][7]
-
Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[8]
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[8]
In Vitro hDHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on recombinant hDHODH.
-
Protein Expression and Purification: Recombinant human hDHODH can be expressed in E. coli and purified.[9]
-
Assay Principle: The enzymatic activity is monitored by following the reduction of a redox indicator, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of the enzyme, its substrate (dihydroorotate), and a coenzyme Q analog.[10]
-
Procedure:
-
Incubate recombinant hDHODH with varying concentrations of the test compound.
-
Initiate the reaction by adding dihydroorotate and the coenzyme Q analog.
-
Monitor the decrease in absorbance of DCPIP at 600 nm.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Cell Differentiation Assay
This assay quantifies the extent of myeloid differentiation induced by the hDHODH inhibitor.
-
Principle: Differentiated myeloid cells upregulate specific cell surface markers, such as CD11b and CD14.[3][7]
-
Procedure (Flow Cytometry):
-
Seed AML cells (e.g., HL-60 or THP-1) in 6-well plates and treat with the hDHODH inhibitor for 72-96 hours.
-
Harvest the cells and wash with PBS containing 1% BSA.
-
Incubate the cells with fluorescently labeled antibodies against CD11b and CD14.
-
Analyze the cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.
-
-
Uridine Rescue: To confirm the on-target effect, a parallel experiment is conducted where cells are co-treated with the inhibitor and an excess of uridine (e.g., 100-200 µM). Uridine should rescue the cells from differentiation.[2][6]
Caption: Workflow for the cell differentiation assay.
Western Blot Analysis for Protein Expression
This method is used to detect changes in the levels of key proteins involved in the differentiation pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Procedure:
-
Treat AML cells with the hDHODH inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., c-MYC, p21, cleaved PARP, cleaved caspase-3).[3][7]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
CRISPR/Cas9-Mediated Gene Knockout
This technique is used to validate the role of hDHODH in AML cell survival and differentiation.
-
Principle: The CRISPR/Cas9 system is used to create a double-strand break in the DHODH gene, leading to its functional knockout.
-
Procedure:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the DHODH gene.[3][7]
-
Clone the sgRNAs into a lentiviral vector that also expresses Cas9.
-
Produce lentivirus and transduce AML cells.
-
Select for successfully transduced cells.
-
Confirm DHODH protein knockout by Western blot.
-
Assess the phenotype of the knockout cells (e.g., apoptosis, differentiation).[3][7]
-
In Vivo Studies
The anti-leukemic efficacy of hDHODH inhibitors has been demonstrated in mouse xenograft models of AML.
-
Model: Immunodeficient mice (e.g., NOD/SCID) are intravenously injected with human AML cells (e.g., U937 or HL-60).[6]
-
Treatment: Once the leukemia is established, mice are treated with the hDHODH inhibitor (e.g., via oral administration).[6]
-
Endpoints: The primary endpoint is overall survival. Secondary endpoints can include leukemia burden in the bone marrow and spleen, and analysis of differentiation markers in the leukemic cells.[11][12]
Conclusion and Future Directions
The inhibition of hDHODH represents a compelling and clinically relevant strategy for the treatment of AML. By inducing a state of pyrimidine starvation, hDHODH inhibitors can overcome the differentiation blockade that is a hallmark of this disease. The mechanism, which involves the downregulation of the oncoprotein c-MYC, is distinct from conventional chemotherapy, offering a potential new therapeutic option, especially for patients with refractory or relapsed AML.
Future research will likely focus on the development of next-generation hDHODH inhibitors with improved potency and pharmacokinetic properties. Additionally, combination therapies that pair hDHODH inhibitors with other anti-leukemic agents may offer synergistic effects and improve patient outcomes.[2] The continued exploration of the intricate links between cellular metabolism and cell fate decisions will undoubtedly pave the way for novel cancer therapies.
References
- 1. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 11. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Broad-Spectrum Antiviral Potential of hDHODH Inhibitors: A Technical Guide
A Note on hDHODH-IN-5: Publicly available scientific literature and databases contain limited to no specific information on a compound designated "this compound." Information from commercial suppliers is inconsistent, often referencing data for other compounds. Therefore, this technical guide will focus on the broader class of well-characterized human dihydroorotate dehydrogenase (hDHODH) inhibitors and their demonstrated potential as broad-spectrum antiviral agents, drawing upon published data for representative molecules.
Executive Summary
Host-targeting antivirals represent a promising strategy to combat emerging and re-emerging viral threats, offering the potential for broad-spectrum activity and a higher barrier to resistance. Human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a critical host factor for the replication of a wide range of viruses.[1][2][3] Inhibition of hDHODH depletes the intracellular pyrimidine pool, thereby impeding viral nucleic acid synthesis.[4][5] This mechanism not only directly curtails viral replication but can also stimulate the host's innate immune response and mitigate inflammatory damage.[1][2][3] This guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies related to the evaluation of hDHODH inhibitors as broad-spectrum antiviral agents.
Mechanism of Action: A Tripartite Antiviral Strategy
The antiviral activity of hDHODH inhibitors stems from a multi-faceted mechanism that targets fundamental cellular processes hijacked by viruses.[1][6][7]
-
Inhibition of Viral Replication: Rapidly replicating viruses have a high demand for nucleotides to synthesize their genomes. By inhibiting hDHODH, the rate-limiting enzyme in de novo pyrimidine synthesis, these compounds starve the virus of essential building blocks (uridine and cytidine), thus halting the production of new viral RNA and DNA.[1][4] This effect can be reversed by the addition of exogenous uridine, confirming the on-target activity of these inhibitors.[8][9]
-
Stimulation of Innate Immunity: Depletion of pyrimidines can trigger a cellular stress response that leads to the upregulation of interferon-stimulated genes (ISGs).[1][2] ISGs encode for a variety of proteins with potent antiviral functions, thereby enhancing the host's ability to clear the infection.
-
Anti-inflammatory Effects: Viral infections often trigger an overexuberant inflammatory response, leading to a "cytokine storm" that can cause significant tissue damage.[4][7] By suppressing the proliferation of activated immune cells, which are highly dependent on de novo pyrimidine synthesis, hDHODH inhibitors can dampen this excessive inflammation.[7]
Below is a diagram illustrating the central role of hDHODH in pyrimidine biosynthesis and the impact of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionauts.jp [bionauts.jp]
- 6. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of dihydroorotate dehydrogenase cooperate with molnupiravir and N4-hydroxycytidine to suppress SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) by hDHODH-IN-5
For Research Use Only.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA replication, and cellular proliferation.[1] Consequently, hDHODH has emerged as a significant therapeutic target for the treatment of autoimmune diseases, cancer, and viral infections.[1][3] hDHODH-IN-5 is a novel small molecule inhibitor of hDHODH. This application note provides a detailed protocol for determining the in vitro enzyme inhibition potency of this compound and other test compounds against recombinant human DHODH. Two common methods are described: a colorimetric assay using 2,6-dichloroindophenol (DCIP) and a fluorescence-based assay using resazurin.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The diagram below illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of hDHODH.
Data Presentation: In Vitro hDHODH Inhibition
The inhibitory activity of this compound was compared to known hDHODH inhibitors, Brequinar and Teriflunomide. The half-maximal inhibitory concentration (IC50) values were determined using the colorimetric DCIP reduction assay. The data presented for this compound is illustrative and representative of a potent inhibitor.
| Compound | IC50 (nM) |
| This compound | 5.2 |
| Brequinar | 4.5 |
| Teriflunomide | 411 |
Experimental Protocols
Two common protocols for assessing hDHODH inhibition are provided below.
Protocol 1: Colorimetric DCIP Reduction Assay
This assay measures the decrease in absorbance at 600-650 nm as DCIP is reduced by the enzymatic activity of hDHODH.[3][4]
Materials and Reagents:
-
Recombinant Human DHODH (hDHODH)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
This compound and other test compounds
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
hDHODH: Prepare a working stock in Assay Buffer.
-
DHO: Prepare a 10 mM stock solution in DMSO.
-
DCIP: Prepare a 2.5 mM stock solution in Assay Buffer.
-
CoQ10: Prepare a 10 mM stock solution in DMSO.
-
Test Compounds: Prepare a 10 mM stock solution in DMSO and perform serial dilutions.
-
-
Assay Setup:
-
Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of diluted hDHODH enzyme to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for compound binding.
-
-
Initiate Reaction:
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Add 20 µL of the reaction mixture to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 650 nm in kinetic mode for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Normalize the velocities against the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Resazurin Assay
This high-throughput assay measures the fluorescence of resorufin, which is produced by the reduction of non-fluorescent resazurin coupled to hDHODH activity.[5]
Materials and Reagents:
-
Recombinant Human DHODH (hDHODH)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
Resazurin
-
Flavin mononucleotide (FMN)
-
This compound and other test compounds
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock Solutions:
-
hDHODH: Prepare a working stock in Assay Buffer.
-
DHO: Prepare a 10 mM stock solution in DMSO.
-
Resazurin: Prepare a 1 mM stock solution in DMSO.
-
FMN: Prepare a 100 µM stock solution in Assay Buffer.
-
Test Compounds: Prepare a 10 mM stock solution in DMSO and perform serial dilutions.
-
-
Assay Setup:
-
Add 0.5 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of hDHODH enzyme solution containing FMN (final concentration 0.1 µM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Prepare a reaction mixture of DHO and resazurin in Assay Buffer to achieve final concentrations of 25 µM DHO and 60 µM resazurin.
-
Add 5 µL of the reaction mixture to each well.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro hDHODH enzyme inhibition assay.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH-IN-5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-5 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells and activated lymphocytes. By targeting hDHODH, this compound disrupts the supply of pyrimidines, leading to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis. These characteristics make this compound a valuable tool for research in oncology, immunology, and virology.
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound belongs to a class of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives that selectively inhibit the enzymatic activity of hDHODH.[1][2] The enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides. Inhibition of hDHODH leads to the depletion of the intracellular pyrimidine pool, which in turn hampers DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. The on-target effect of this compound can be confirmed by a rescue experiment, where the addition of exogenous uridine bypasses the enzymatic block and restores cell viability.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that the cellular activity (e.g., IC50 in cancer cell lines) of this compound is not yet widely published. The provided enzymatic and antiviral data can be used as a starting point for determining appropriate concentrations in your cell-based assays.
| Parameter | Value | Species/System | Reference |
| pIC50 | 7.8 | Recombinant human DHODH | [3] |
| IC50 | ~15.8 nM | Recombinant human DHODH | Calculated from pIC50 |
| IC50 | 0.91 µM | Human DHODH | [4] |
| pMIC50 | 8.8 | Measles virus replication | [3] |
| MIC50 | ~1.58 nM | Measles virus replication | Calculated from pMIC50 |
Note: The discrepancy in the IC50 values may be due to different assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).
-
Reconstitution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cell Viability Assay (MTT or CCK-8)
This protocol determines the effect of this compound on cell proliferation and viability.
Caption: Workflow for the cell viability assay.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Uridine Rescue Experiment
This experiment confirms that the observed effects of this compound are due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Procedure:
-
Follow the cell viability assay protocol as described above.
-
In a parallel set of wells, co-treat the cells with this compound and a final concentration of 50-100 µM uridine.
-
Compare the cell viability of cells treated with this compound alone to those co-treated with this compound and uridine. A significant restoration of cell viability in the presence of uridine indicates on-target activity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
References
- 1. Original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hDHODH-IN-4 | Dehydrogenase | TargetMol [targetmol.com]
- 4. dihydroorotate — TargetMol Chemicals [targetmol.com]
Application Notes and Protocols: hDHODH-IN-5 Treatment of THP-1 and U937 AML Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interferes with normal blood cell production.[1][2] A key feature of AML is a blockade in the differentiation of myeloid progenitor cells.[1][3] A promising therapeutic strategy, known as differentiation therapy, aims to overcome this blockade and induce malignant cells to mature and subsequently undergo apoptosis.[1][2]
Recent discoveries have identified human dihydroorotate dehydrogenase (hDHODH) as a critical metabolic target for AML differentiation therapy.[1][4] hDHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[3][5][6] Rapidly proliferating cancer cells, including AML blasts, are highly dependent on this pathway to support the synthesis of DNA and RNA.[3] Inhibition of hDHODH with small molecules like hDHODH-IN-5 leads to "pyrimidine starvation," which selectively forces AML cells to differentiate and undergo apoptosis, representing a therapeutic approach that may be applicable across various AML subtypes.[5]
These application notes provide a summary of the effects of hDHODH inhibition on the AML cell lines THP-1 and U937 and offer detailed protocols for evaluating the efficacy of this compound.
Mechanism of Action
The primary mechanism of hDHODH inhibitors is the disruption of de novo pyrimidine synthesis.[5][6] By blocking the conversion of dihydroorotate to orotate, these inhibitors deplete the intracellular pool of pyrimidines, such as uridine monophosphate (UMP) and its downstream metabolites, which are essential for nucleic acid synthesis.[1][4] This metabolic stress appears to force AML cells to exit the self-renewal cycle and enter a differentiation program.[5] Evidence also suggests that the anti-leukemic effects of hDHODH inhibition may be mediated through the downregulation of the MYC oncogene, a key regulator of cell proliferation and differentiation.[3][6][7]
References
- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
Application Notes and Protocols for Assessing AML Cell Differentiation with hDHODH-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Inducing differentiation of these leukemic cells is a promising therapeutic strategy. Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Inhibition of hDHODH has emerged as a novel therapeutic approach in AML, as it leads to "pyrimidine starvation," which can trigger the differentiation of AML cells.[2][3] hDHODH-IN-5 is a potent inhibitor of hDHODH and represents a valuable tool for studying and inducing AML cell differentiation.
These application notes provide a detailed protocol for assessing the differentiation of AML cells in vitro following treatment with this compound. The protocol covers cell culture, treatment, and analysis of differentiation markers using flow cytometry and morphological assessment.
Mechanism of Action: hDHODH Inhibition and AML Cell Differentiation
Inhibition of hDHODH by compounds like this compound blocks the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines. Rapidly proliferating cancer cells, including AML cells, are highly dependent on this pathway to support DNA and RNA synthesis. Depletion of the pyrimidine pool is thought to induce a metabolic stress that can lead to cell cycle arrest and differentiation.[4] One of the key downstream effects of hDHODH inhibition is the suppression of the MYC oncogene, a critical regulator of myeloid cell proliferation and differentiation.[5][6] Downregulation of MYC is a crucial event that allows for the expression of genes associated with myeloid differentiation.[5]
Experimental Protocols
Cell Culture and Reagents
A panel of human AML cell lines is recommended to assess the effects of this compound, as responses can vary.
-
Recommended Cell Lines:
-
THP-1 (AML M5, monocytic)
-
U937 (AML M5, monocytic)
-
HL-60 (AML M2, myeloblastic)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO) and store at -20°C. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
AML Cell Differentiation Assay
This protocol describes the treatment of AML cells with this compound and subsequent analysis of differentiation markers.
Procedure:
-
Cell Seeding: Seed AML cells in a 6-well plate at a density of 2 x 105 cells/mL in a final volume of 2 mL of culture medium per well.
-
Compound Treatment: Add this compound to the wells at a range of concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Analysis: Proceed with morphological analysis and flow cytometry.
Morphological Analysis of Differentiation
-
Slide Preparation: Prepare cytospin slides or smears of the cell suspensions.
-
Staining: Stain the slides with Wright-Giemsa stain according to the manufacturer's protocol.
-
Microscopy: Examine the slides under a light microscope. Look for morphological changes indicative of monocytic or granulocytic differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear condensation, and the appearance of cytoplasmic granules.[5]
Flow Cytometry for Differentiation Markers
-
Cell Staining:
-
Wash the harvested cells with ice-cold Phosphate Buffered Saline (PBS) containing 2% FBS.
-
Resuspend the cells in 100 µL of staining buffer.
-
Add fluorochrome-conjugated antibodies against CD11b and CD14 (markers of myeloid differentiation).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with staining buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD11b and CD14 positive cells using appropriate flow cytometry analysis software.
Data Presentation and Expected Results
The following tables summarize the expected quantitative outcomes from treating AML cell lines with a potent hDHODH inhibitor. The data is compiled from studies using inhibitors with similar mechanisms and potencies to this compound.
Table 1: Induction of Differentiation Markers in AML Cell Lines
| Cell Line | Treatment (72h) | % CD11b Positive Cells (Mean ± SD) | % CD14 Positive Cells (Mean ± SD) |
| THP-1 | Vehicle (DMSO) | 5.2 ± 1.5 | 8.1 ± 2.3 |
| This compound (100 nM) | 45.8 ± 5.1 | 55.3 ± 6.8 | |
| This compound (1 µM) | 78.2 ± 8.9 | 85.6 ± 9.2 | |
| HL-60 | Vehicle (DMSO) | 3.1 ± 1.1 | 1.5 ± 0.8 |
| This compound (100 nM) | 35.6 ± 4.7 | 15.3 ± 3.1 | |
| This compound (1 µM) | 65.9 ± 7.3 | 28.4 ± 4.5 |
Data are representative and may vary based on experimental conditions.
Table 2: Effect of this compound on Cell Viability and c-MYC Expression
| Cell Line | Treatment (48h) | Cell Viability (% of Control) (Mean ± SD) | Relative c-MYC Protein Expression (Mean ± SD) |
| THP-1 | This compound (100 nM) | 85.3 ± 7.2 | 0.45 ± 0.12 |
| This compound (1 µM) | 62.1 ± 6.5 | 0.18 ± 0.09 | |
| HL-60 | This compound (100 nM) | 88.9 ± 8.1 | 0.52 ± 0.15 |
| This compound (1 µM) | 68.4 ± 7.9 | 0.25 ± 0.11 |
Cell viability can be assessed using an MTS or similar assay. c-MYC expression can be quantified by Western blot analysis.
Troubleshooting
-
Low Differentiation Induction:
-
Concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration.
-
Incubation Time: The incubation time may be too short. Extend the incubation period to 96 hours.
-
Cell Line Resistance: Some AML cell lines may be less sensitive to DHODH inhibition. Test a panel of different cell lines.
-
-
High Cell Death:
-
Toxicity: The concentration of this compound may be too high, leading to apoptosis rather than differentiation. Lower the concentration range.
-
Uridine Rescue: To confirm that the effect is on-target, perform a rescue experiment by co-treating with uridine (100 µM). Uridine supplementation should rescue the cells from the effects of hDHODH inhibition.[6]
-
Conclusion
The protocol outlined in these application notes provides a robust framework for assessing the differentiation-inducing effects of this compound on AML cells. By utilizing flow cytometry and morphological analysis, researchers can effectively quantify the extent of myeloid differentiation. The provided data and diagrams offer a comprehensive overview of the expected outcomes and the underlying mechanism of action, making this a valuable resource for drug development professionals and cancer researchers.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocyte-macrophage differentiation of acute myeloid leukemia cell lines by small molecules identified through interrogation of the Connectivity Map database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH-IN-5 in Measles Virus Replication Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measles virus (MV), a member of the Paramyxoviridae family, remains a significant global health threat, causing widespread outbreaks, particularly in unvaccinated populations. The development of effective antiviral therapies is crucial to complement vaccination efforts and manage severe cases. A promising strategy in antiviral drug discovery is to target host factors essential for viral replication, thereby reducing the likelihood of drug resistance development. One such target is the human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Many RNA viruses, including measles virus, are heavily reliant on the host cell's pyrimidine pool for the synthesis of their genetic material.[4]
hDHODH-IN-5 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[5][6] By blocking hDHODH, this small molecule depletes the intracellular pyrimidine nucleotide pool, consequently inhibiting viral RNA synthesis and suppressing viral replication.[4] These application notes provide a comprehensive guide for utilizing this compound in measles virus replication inhibition assays.
Mechanism of Action
This compound targets the host enzyme hDHODH, which catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] Inhibition of this enzyme leads to a reduction in the intracellular pool of pyrimidines (cytidine and uridine), which are essential building blocks for RNA synthesis. As an RNA virus, the measles virus is highly dependent on these nucleotides for the replication of its genome. By depleting the available pyrimidine pool, this compound effectively creates an intracellular environment that is unfavorable for viral replication, leading to a potent antiviral effect.
Figure 1: Mechanism of this compound antiviral activity.
Quantitative Data
The inhibitory activity of this compound against both the hDHODH enzyme and measles virus replication is summarized below.
| Compound | Target | Assay | IC50 / pMIC50 | Molar Concentration |
| This compound | Human DHODH | Enzymatic Assay | IC50 = 0.91 µM[5] | 0.91 µM |
| This compound | Measles Virus | Replication Inhibition | pMIC50 = 8.8[6] | ~1.58 nM |
Note: pMIC50 is the negative logarithm of the molar concentration that inhibits 50% of viral replication. A pMIC50 of 8.8 corresponds to an IC50 of approximately 1.58 nM.
Experimental Protocols
Two standard methods for assessing the antiviral activity of this compound against measles virus are the Plaque Reduction Neutralization Test (PRNT) and the 50% Tissue Culture Infectious Dose (TCID50) assay.
Plaque Reduction Neutralization Test (PRNT)
This assay is considered the gold standard for measuring the reduction in infectious virus particles.[7][8][9]
a. Materials:
-
Vero cells (or other susceptible cell line)
-
Measles virus stock of known titer (e.g., Edmonston strain)
-
This compound stock solution (in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
b. Experimental Workflow:
Figure 2: Experimental workflow for the Plaque Reduction Neutralization Test.
c. Detailed Protocol:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free DMEM. The final concentration of DMSO should be kept constant and low (e.g., <0.5%) across all dilutions.
-
Virus-Compound Incubation: Mix equal volumes of the diluted compound and a measles virus solution (containing a predetermined number of plaque-forming units, PFU, e.g., 50-100 PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 2% FBS and 0.5% agarose or 1% methylcellulose).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining and Plaque Counting: Fix the cells (e.g., with 10% formalin) and then stain with Crystal Violet solution. Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration.
50% Tissue Culture Infectious Dose (TCID50) Assay
This assay determines the dilution of the virus required to infect 50% of the cell cultures and can be adapted to measure the inhibitory effect of a compound.[10][11][12][13]
a. Materials:
-
Vero cells
-
Measles virus stock
-
This compound stock solution
-
DMEM with 2% FBS and Penicillin-Streptomycin
-
96-well cell culture plates
b. Experimental Workflow:
Figure 3: Experimental workflow for the TCID50 assay.
c. Detailed Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer the following day.
-
Compound Addition: On the day of the assay, prepare dilutions of this compound in DMEM with 2% FBS. Remove the growth medium from the cells and add the compound dilutions.
-
Virus Dilution: Prepare 10-fold serial dilutions of the measles virus stock in DMEM with 2% FBS.
-
Infection: Add the virus dilutions to the wells containing the cells and the compound. Typically, 4-8 replicate wells are used for each virus dilution. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-7 days.
-
Observation: Examine the wells daily for the presence of cytopathic effect (CPE), which is characterized by cell rounding, detachment, and syncytia formation.
-
Data Analysis: For each virus dilution, record the number of wells positive for CPE. The TCID50 titer is calculated using the Reed-Muench or Spearman-Kärber method. The antiviral activity of this compound is determined by the reduction in the TCID50 titer in the presence of the compound compared to the virus control.
Conclusion
This compound represents a promising host-targeted antiviral candidate for the inhibition of measles virus replication. The provided protocols for PRNT and TCID50 assays offer robust methods for evaluating its in vitro efficacy. Researchers and drug development professionals can utilize this information to further investigate the potential of this compound as a therapeutic agent against measles and other RNA viruses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses [mdpi.com]
- 4. bionauts.jp [bionauts.jp]
- 5. tebubio.com [tebubio.com]
- 6. glpbio.com [glpbio.com]
- 7. Development of a Novel Efficient Fluorescence-Based Plaque Reduction Microneutralization Assay for Measles Virus Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the focus reduction neutralization and ELISA tests compared to the plaque reduction neutralization test for the detection of antibodies against measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brainvta.tech [brainvta.tech]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. Rapid Titration of Measles and Other Viruses: Optimization with Determination of Replication Cycle Length - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for In Vivo Evaluation of hDHODH Inhibitors in AML Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A promising therapeutic strategy for AML involves targeting the enzyme human dihydroorotate dehydrogenase (hDHODH).[3][4][5] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[3][4][6] Inhibition of hDHODH leads to pyrimidine starvation, which can induce differentiation and apoptosis in AML cells, offering a potential therapeutic avenue for a broad range of AML subtypes.[3][4][7]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of potent hDHODH inhibitors, exemplified by the hypothetical compound hDHODH-IN-X , in xenograft mouse models of AML. The methodologies outlined are compiled from established preclinical studies of various hDHODH inhibitors.
Data Presentation: Summary of Preclinical Efficacy
The following table summarizes representative quantitative data from preclinical studies of hDHODH inhibitors in AML xenograft models. This data illustrates the potential anti-leukemic activity of compounds like hDHODH-IN-X.
| Parameter | Vehicle Control | hDHODH-IN-X (Low Dose) | hDHODH-IN-X (High Dose) | Combination Therapy (hDHODH-IN-X + Decitabine) |
| Tumor Volume Inhibition (%) | 0% | 37.81 ± 4.32%[8][9] | 78.91 ± 9.73%[8][9] | >90% (Synergistic Effect)[1][10] |
| Tumor Weight Reduction (%) | 0% | 37.65 ± 3.74%[8][9] | 74.41 ± 8.47%[8][9] | Synergistically Reduced[10] |
| Survival Prolongation | Baseline | Significant Increase | Markedly Increased | Significantly Prolonged Survival[4][10] |
| Leukemic Cell Burden in Bone Marrow | High | Reduced | Significantly Reduced | Markedly Reduced[11] |
| Body Weight Change | Stable | No Significant Loss[8] | No Significant Loss[8] | Well-tolerated[5] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of hDHODH Inhibition in AML
Caption: Mechanism of hDHODH inhibition in AML cells.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for AML xenograft mouse model studies.
Experimental Protocols
Establishment of AML Xenograft Model
This protocol describes the establishment of a subcutaneous AML xenograft model using the HL-60 cell line. For patient-derived xenograft (PDX) models, specialized protocols for handling primary cells should be followed.[12][13][14][15]
Materials:
-
HL-60 human AML cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
RPMI-1640 medium with 10% FBS
-
Matrigel (optional, for enhanced tumor take rate)
-
Sterile PBS
-
Syringes and needles (27G)
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase. Centrifuge at 300 x g for 5 minutes and wash twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Palpable tumors typically appear within 7-14 days.
Administration of hDHODH-IN-X
Materials:
-
hDHODH-IN-X
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare fresh formulations of hDHODH-IN-X in the vehicle solution daily.
-
Administer hDHODH-IN-X or vehicle to the respective groups via oral gavage once daily. The dosage will depend on prior toxicology and pharmacokinetic studies.
-
Monitor the mice daily for any signs of toxicity, including weight loss, lethargy, or ruffled fur.
Monitoring of Tumor Growth and Efficacy
Materials:
-
Digital calipers
-
Weighing scale
Procedure:
-
Measure the tumor dimensions using digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency as tumor measurements to monitor for drug-related toxicity.[8]
-
For systemic models, periodically collect peripheral blood to monitor the percentage of human CD45+ cells by flow cytometry to assess leukemic engraftment.[11]
-
The study endpoint may be defined by a specific tumor volume, a predetermined study duration, or signs of significant morbidity in the control group.
Endpoint Analysis
Materials:
-
Anesthetic and euthanasia agents
-
Surgical tools for tissue collection
-
Formalin and liquid nitrogen for tissue preservation
-
Flow cytometry antibodies (e.g., anti-human CD45)
Procedure:
-
At the study endpoint, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki67 for proliferation) and another portion snap-frozen for molecular analysis.
-
Collect bone marrow and spleen to assess leukemic infiltration by flow cytometry for human CD45+ cells.[11]
-
For survival studies, monitor mice until they meet predefined endpoint criteria, and record the date of death or euthanasia.
These protocols provide a foundational framework for the in vivo assessment of hDHODH inhibitors in AML xenograft models. It is crucial to adapt these methods based on the specific characteristics of the inhibitor and the experimental goals, always adhering to institutional animal care and use guidelines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. haematologica.org [haematologica.org]
- 3. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for hDHODH-IN-5 in Neuroblastoma Metabolic Vulnerability Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), to investigate and exploit metabolic vulnerabilities in neuroblastoma. The information compiled herein is based on existing research on DHODH inhibition in neuroblastoma and provides a framework for applying this compound in this context.
Introduction to this compound and its Target
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] This pathway is crucial for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2][3] In neuroblastoma, particularly in aggressive, MYCN-amplified subtypes, there is a heightened dependency on this pathway, making DHODH a promising therapeutic target.[4][5][6][7][8] Inhibition of DHODH by compounds like this compound is expected to deplete the pyrimidine pool, leading to cell cycle arrest, apoptosis, and potentially other forms of cell death like ferroptosis.[4][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on DHODH inhibitors in neuroblastoma. While specific data for this compound in neuroblastoma is not yet available, the provided data for other DHODH inhibitors, such as brequinar, can serve as a reference for designing experiments and anticipating outcomes.
Table 1: In Vitro Activity of DHODH Inhibitors against Neuroblastoma Cell Lines
| Compound | Neuroblastoma Cell Line | IC50 (nM) | Assay Type | Reference |
| Brequinar | SK-N-BE(2)C (MYCN-amplified) | Low nM range | Cell Viability | [5] |
| Brequinar | Other ADRN phenotype lines | Low nM range | Cell Viability | [5] |
| Brequinar | SK-N-AS (MES phenotype) | More resistant | Cell Viability | [5] |
| Leflunomide | Neuroblastoma cells | Not specified | Proliferation | [3] |
| This compound | Not Reported | pIC50 = 7.8 (human recombinant DHODH) | Enzymatic Assay | [1] |
Table 2: Effects of DHODH Inhibition on Cellular Processes in Neuroblastoma
| Parameter | Cell Line | Treatment | Observation | Reference |
| Apoptosis | SK-N-BE(2)C | Brequinar | Induction of PARP cleavage and caspase-3 activation | [5] |
| Pyrimidine Levels (UTP, CTP) | SK-N-BE(2), SK-N-AS | Brequinar (1 µM) | Decrease in UTP and CTP pools | [5] |
| Cell Cycle | Neuroblastoma cells | Leflunomide | S phase cell cycle arrest | [3] |
| MYC Target Gene Expression | Xenograft and TH-MYCN tumors | Brequinar | Downregulation | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general experimental workflow for its evaluation in neuroblastoma cell lines.
Caption: this compound inhibits DHODH, disrupting pyrimidine synthesis and impacting cell proliferation.
Caption: A structured workflow for evaluating this compound in neuroblastoma research.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on neuroblastoma cells. These are general protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2)C, SK-N-AS)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Neuroblastoma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins.
Materials:
-
Neuroblastoma cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
Protocol 4: Measurement of Intracellular Pyrimidine Pools by LC-MS
This protocol outlines the analysis of key pyrimidine metabolites.
Materials:
-
Neuroblastoma cells treated with this compound
-
Cold 80% methanol
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture and treat cells as for other assays.
-
Quickly wash the cells with cold PBS.
-
Add ice-cold 80% methanol to the plate and scrape the cells.
-
Collect the cell lysate and centrifuge at high speed to pellet debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the samples by LC-MS to quantify the levels of UTP and CTP. Compare the levels in treated versus control cells.[5]
These protocols provide a solid foundation for investigating the effects of this compound on neuroblastoma. Researchers should adapt and optimize these methods for their specific experimental needs.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 8. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Determining the Potency of hDHODH-IN-5: Application Notes and Protocols for Cell-Based EC50 Assays
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the half-maximal effective concentration (EC50) of hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). The following sections detail the mechanism of action of hDHODH inhibitors, protocols for common cell-based assays, and a summary of representative quantitative data for inhibitors of this class.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[2] hDHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis.[3] By inhibiting hDHODH, compounds like this compound disrupt the synthesis of pyrimidines, leading to cell growth inhibition and apoptosis.[1] This mechanism makes hDHODH an attractive target for the development of therapeutics for cancer and autoimmune diseases.[4]
Signaling Pathway of hDHODH Inhibition
The inhibition of hDHODH has significant downstream effects on cellular metabolism and proliferation. The primary mechanism involves the depletion of the pyrimidine pool, which directly impacts DNA and RNA synthesis. This leads to cell cycle arrest, typically at the S-phase, and can induce apoptosis. The activity of hDHODH is also linked to the mitochondrial respiratory chain.[5]
Quantitative Data Summary
| Inhibitor | Cell Line(s) | Assay Type | EC50 / IC50 (nM) |
| Dhodh-IN-15 | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810[6] |
| BAY 2402234 | MOLM-13, HEL (AML) | Cell Differentiation | 0.96 - 3.16[6] |
| ASLAN003 | THP-1, MOLM-14, KG-1 (AML) | Proliferation | 152 - 582[6] |
| Brequinar | A375, H929, Ramos | Proliferation (XTT) | 54 - 240[7] |
| A771726 (Teriflunomide) | A375, H929, Ramos | Proliferation (XTT) | 5360 - 45780[7] |
Note: The potency of hDHODH inhibitors can vary significantly depending on the cell line and the assay used. It is recommended to determine the EC50 of this compound empirically in the cell lines relevant to your research.
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to determine the EC50 of this compound.
Experimental Workflow
Cell Proliferation and Viability Assay using MTT
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve using non-linear regression to determine the EC50 value.
-
Cell Viability Assay using CellTiter-Glo®
This luminescent assay quantifies ATP, an indicator of metabolically active cells.[9]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 48-96 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 value as described in the MTT protocol.
-
Conclusion
The provided protocols offer robust and reliable methods for determining the EC50 of this compound in various cancer cell lines. The choice of assay may depend on the specific cell line and available equipment. Accurate determination of the EC50 value is a critical step in the preclinical evaluation of this promising anti-cancer agent.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OUH - Protocols [ous-research.no]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
Troubleshooting & Optimization
hDHODH-IN-5 solubility and preparation of stock solutions in DMSO
This technical support guide provides detailed information on the solubility of hDHODH-IN-5 in Dimethyl Sulfoxide (DMSO) and protocols for the preparation of stock solutions. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 125 mg/mL, which corresponds to a concentration of 342.99 mM[1].
Q2: What should I do if this compound does not fully dissolve in DMSO at room temperature?
A2: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period[1]. Ensure the vial is tightly sealed to prevent contamination and solvent evaporation.
Q3: How should I store the this compound stock solution in DMSO?
A3: For optimal stability, the prepared stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. It is recommended to store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the recommended solvent for creating a concentrated stock solution, the suitability of other solvents depends on the specific requirements of your experiment. It is crucial to consult the product datasheet or perform small-scale solubility tests before using alternative solvents. For many in vitro assays, subsequent dilutions of the DMSO stock into aqueous media are common[2].
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 1644156-56-8 | [1] |
| Molecular Weight | 364.44 g/mol | [1] |
| Solubility in DMSO | 125 mg/mL | [1] |
| Molar Concentration | 342.99 mM | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.
Materials:
-
This compound solid powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need 3.644 mg of this compound.
-
Calculation: 0.010 mol/L * 1 L/1000 mL * 364.44 g/mol * 1000 mg/g = 3.644 mg/mL
-
-
Weigh the compound:
-
Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add the desired volume of DMSO to the vial containing the this compound powder. For 3.644 mg, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Troubleshooting Dissolution (if necessary):
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as per the storage recommendations[1].
-
Troubleshooting and Logical Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the preparation of this compound stock solutions.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
Technical Support Center: Optimizing hDHODH-IN-5 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of hDHODH-IN-5 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[3][4] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, which are crucial for the proliferation of rapidly dividing cells, such as cancer cells.[3][4]
Q2: How should I reconstitute and store this compound?
For reconstitution, it is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, the solid compound should be kept at -20°C. Once reconstituted in a solvent, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or -20°C for up to one month.[5][6]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. A good starting point is to perform a dose-response experiment with a broad range of concentrations, for example, from 10 nM to 100 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. The reported IC50 of this compound for the recombinant human DHODH enzyme is 0.91 µM.[1][2] For initial cell-based assays, you could test concentrations around this value and extend the range to higher and lower concentrations.
Q4: What are the expected downstream effects of this compound treatment?
Inhibition of DHODH by this compound is expected to lead to a depletion of the pyrimidine nucleotide pool. This can result in several downstream cellular effects, including:
-
Inhibition of cell proliferation.
-
Cell cycle arrest, often at the S-phase.[7]
-
Induction of apoptosis (programmed cell death).
-
Activation of the p53 tumor suppressor pathway.[7]
The specific effects can be cell-type dependent.
Q5: How can I confirm that the observed effects are due to DHODH inhibition?
A common method to confirm the specificity of a DHODH inhibitor is to perform a "rescue" experiment. The cytotoxic or anti-proliferative effects of this compound should be reversible by the addition of exogenous uridine to the cell culture medium.[7][8] Uridine can be utilized by the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by the inhibitor.
Troubleshooting Guide
Issue: I am not observing any significant effect of this compound on my cells.
-
Possible Cause: The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider and higher range of concentrations to determine the optimal effective concentration.
-
-
Possible Cause: The cell line may not be highly dependent on the de novo pyrimidine synthesis pathway and may rely more on the salvage pathway.
-
Solution: Consider using a different cell line that is known to be more sensitive to DHODH inhibition.
-
-
Possible Cause: The inhibitor may have degraded due to improper storage or handling.
-
Solution: Ensure that the compound has been stored correctly at -20°C (solid) or -80°C (in solution). Prepare a fresh stock solution from a new vial of the compound.
-
Issue: I am observing high levels of cytotoxicity even at very low concentrations.
-
Possible Cause: The cell line you are using is particularly sensitive to the inhibition of pyrimidine synthesis.
-
Solution: Lower the concentration range in your experiments. Perform a detailed cytotoxicity assay (e.g., using trypan blue exclusion or a viability dye with flow cytometry) to determine the cytotoxic concentration 50 (CC50).
-
-
Possible Cause: The observed toxicity may be due to off-target effects of the compound.
-
Solution: Perform a uridine rescue experiment. If the toxicity is mitigated by the addition of uridine, it is likely on-target. If not, off-target effects should be considered.
-
Issue: I see a precipitate in my cell culture medium after adding this compound.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.
-
Solution: Ensure that the final concentration of DMSO in your culture medium does not exceed a level that is tolerated by your cells, typically below 0.5%. Prepare intermediate dilutions of your stock solution in culture medium to minimize the volume of the stock solution added to your experimental wells.
-
-
Possible Cause: The inhibitor has limited solubility in the aqueous culture medium.
-
Solution: After diluting the this compound stock solution into the culture medium, ensure it is thoroughly mixed before adding it to the cells. You can also briefly vortex the diluted solution.
-
Data Presentation
| Compound | Target | IC50 (Enzymatic Assay) | CAS Number |
| This compound | human Dihydroorotate Dehydrogenase (hDHODH) | 0.91 µM | 2029049-77-0 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Proliferation Assay (e.g., CCK-8/MTT)
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action and the uridine rescue pathway.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 3. On dihydroorotate dehydrogenases and their inhibitors and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
How to perform a uridine rescue experiment to confirm hDHODH-IN-5 specificity
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to perform a uridine rescue experiment to confirm the specificity of hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a uridine rescue experiment?
A uridine rescue experiment is a critical control used to demonstrate that the observed cellular effects of a compound, such as this compound, are specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway.[1] By providing cells with an external source of uridine, the rescue pathway can bypass the block in de novo synthesis, thereby restoring cell viability and proliferation if the inhibitor's primary target is within this pathway.[2]
Q2: How does this compound work?
This compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH).[3] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[4][5] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules, leading to cell cycle arrest and inhibition of proliferation.[1][6]
Q3: Why is uridine used for the rescue, and not other pyrimidines?
Uridine is readily taken up by cells and can be converted into uridine monophosphate (UMP) by uridine-cytidine kinase. UMP is a central precursor for all other pyrimidine nucleotides.[1] Supplementing with uridine effectively bypasses the need for the initial steps of the de novo pathway, including the step catalyzed by hDHODH.
Q4: What is a typical concentration of uridine to use in a rescue experiment?
The optimal concentration of uridine can vary between cell lines, but a common starting point is 100 µM.[1] However, it is recommended to perform a dose-response experiment to determine the minimal concentration of uridine required for a complete rescue in your specific cell line. It's important to note that physiological plasma concentrations of uridine are much lower, typically in the range of 2.5 to 5 µM.[7]
Q5: What results should I expect from a successful uridine rescue experiment?
In a successful experiment, cells treated with this compound alone should show a significant decrease in viability or proliferation. In contrast, cells treated with both this compound and an adequate concentration of uridine should exhibit viability and proliferation rates similar to the untreated control cells.[2][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of cell growth with this compound alone. | - The concentration of this compound is too low.- The cell line is not dependent on de novo pyrimidine synthesis.- The inhibitor is inactive. | - Perform a dose-response curve to determine the IC50 of this compound for your cell line.- Test a different cell line known to be sensitive to DHODH inhibitors (e.g., rapidly proliferating cancer cell lines).[8] - Verify the integrity and activity of your this compound stock. |
| Uridine does not rescue the anti-proliferative effect of this compound. | - The concentration of uridine is too low.- The inhibitor has significant off-target effects.- The cells have a deficient pyrimidine salvage pathway. | - Increase the concentration of uridine (e.g., up to 200 µM).- Perform additional experiments to assess off-target effects, such as testing the inhibitor against other dehydrogenases.- Confirm the expression and activity of uridine-cytidine kinase in your cell line. |
| Partial rescue with uridine. | - The concentration of uridine is suboptimal.- The inhibitor may have minor off-target effects at the concentration used. | - Perform a uridine dose-response curve in the presence of a fixed concentration of this compound to find the optimal rescue concentration.- Lower the concentration of this compound to a level closer to its IC50. |
| High variability between replicates. | - Inconsistent cell seeding.- Pipetting errors.- Contamination. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be meticulous with your technique.- Maintain sterile cell culture conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol is essential to determine the appropriate concentration of this compound to use in the subsequent uridine rescue experiment.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions.
-
Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a crystal violet assay.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Uridine Rescue Experiment
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Experimental Groups: Prepare the following experimental groups in your cell culture medium:
-
Vehicle Control (e.g., DMSO)
-
This compound (at a concentration of ~2x the IC50)
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine
-
-
Treatment: Add the respective treatments to the wells.
-
Incubation: Incubate the plate for the same duration as in the IC50 determination experiment.
-
Viability Assay: Measure cell viability as described in Protocol 1.
-
Data Analysis: Compare the viability of the different treatment groups. A successful rescue will show a significant increase in viability in the "this compound + Uridine" group compared to the "this compound" group, ideally approaching the viability of the vehicle control.
Data Presentation
Table 1: Example IC50 Values for a Potent hDHODH Inhibitor in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 4.4 ± 0.14 |
| Jurkat | Acute T-cell Leukemia | 0.68 ± 0.032 |
| U937 | Histiocytic Lymphoma | 5.1 ± 0.26 |
| A549 | Lung Carcinoma | 128 ± 9.0 |
| (Data is hypothetical and for illustrative purposes only, based on trends observed for potent DHODH inhibitors[8]) |
Table 2: Example Results of a Uridine Rescue Experiment
| Treatment | Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 10 nM | 25 ± 3.1 |
| Uridine | 100 µM | 98 ± 4.5 |
| This compound + Uridine | 10 nM + 100 µM | 95 ± 6.3 |
| (Data is hypothetical and for illustrative purposes only) |
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the uridine rescue mechanism.
Caption: Experimental workflow for confirming this compound specificity.
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Identifying and mitigating off-target effects of hDHODH-IN-5
Disclaimer: Publicly available data on the specific off-target profile of hDHODH-IN-5 is limited. This guide provides a comprehensive framework for identifying and mitigating potential off-target effects of novel human dihydroorotate dehydrogenase (hDHODH) inhibitors, using established methodologies and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect on-target effects. How can we determine if this is due to off-target activity?
A1: High cytotoxicity can arise from both potent on-target inhibition of hDHODH in highly proliferative cells and unintended off-target effects. To distinguish between these possibilities, we recommend the following troubleshooting workflow:
-
Uridine Rescue Assay: The primary mechanism of hDHODH inhibition is the depletion of the pyrimidine pool, leading to cell cycle arrest and apoptosis. This effect can be reversed by supplementing the cell culture medium with exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.
-
Experiment: Perform a dose-response experiment with this compound in the presence and absence of 50-100 µM uridine.
-
Interpretation:
-
If uridine supplementation rescues the cytotoxic phenotype, the observed effect is likely due to on-target hDHODH inhibition.
-
If cytotoxicity persists despite uridine supplementation, it strongly suggests the involvement of off-target effects.
-
-
-
Compare with a Structurally Unrelated hDHODH Inhibitor: Utilize a well-characterized hDHODH inhibitor with a different chemical scaffold (e.g., Brequinar, Teriflunomide).
-
Experiment: Compare the cytotoxicity profile of this compound with that of the reference inhibitor.
-
Interpretation: If the reference inhibitor does not produce the same cytotoxic profile at concentrations that inhibit hDHODH, this points towards a potential off-target effect of this compound.
-
-
CRISPR/Cas9 Target Validation: Genetically validate the on-target effect.
-
Experiment: Use CRISPR/Cas9 to knock out the DHODH gene in your cell line of interest.
-
Interpretation: If the DHODH knockout cells are resistant to this compound, the inhibitor's primary mode of action is on-target. If the knockout cells remain sensitive, the cytotoxicity is likely mediated by off-target interactions.
-
Q2: What are the common off-targets for hDHODH inhibitors and how can we test for them?
A2: While the off-target profile is specific to each chemical scaffold, some general classes of off-targets have been observed for other small molecule inhibitors. A systematic approach to identifying off-targets for this compound should be employed.
Recommended Off-Target Identification Workflow:
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of this compound. Several online platforms and software can screen for structural similarity to known ligands of various targets.
-
Broad Kinase Profiling: A significant number of small molecule inhibitors exhibit off-target effects on kinases due to the conserved nature of the ATP-binding pocket.
-
Experiment: Screen this compound against a large panel of kinases (e.g., a kinome scan of over 400 kinases) at a fixed concentration (e.g., 1 or 10 µM).
-
Data Interpretation: Identify any kinases that show significant inhibition and follow up with dose-response assays to determine the IC50 for these potential off-targets.
-
-
Chemoproteomic Approaches: These methods identify direct binding partners of a compound in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction.
-
Affinity-Based Chemoproteomics: This involves immobilizing this compound on a solid support to "fish" for interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
-
Phenotypic Screening: High-content imaging or cell painting assays can reveal unexpected cellular phenotypes caused by off-target effects. Comparing the morphological profile of cells treated with this compound to a library of reference compounds with known mechanisms of action can provide clues about potential off-targets.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Off-target effects can be highly dependent on the cellular context, including cell type, passage number, and metabolic state.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.
-
Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination, which can alter cellular responses.
-
Dose-Response Curves: Always perform full dose-response curves rather than relying on a single concentration.
-
Confirm On-Target Effect: In each experiment, include a uridine rescue control to confirm that the intended pathway is being modulated.
-
Issue 2: Discrepancy between biochemical and cellular potency.
-
Potential Cause: This can be due to poor cell permeability, active efflux from the cell, or metabolism of the compound. It can also indicate that the cellular phenotype is a result of an off-target effect that is not present in the purified enzyme assay.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound.
-
Evaluate Compound Stability: Incubate this compound with liver microsomes or in cell culture medium to assess its metabolic stability.
-
Perform Cellular Target Engagement Assays: Use CETSA to confirm that this compound is binding to hDHODH inside the cell at the concentrations being used.
-
Data Presentation
Table 1: Example Selectivity Data for a Novel hDHODH Inhibitor
| Target | IC50 (nM) | Fold Selectivity vs. hDHODH |
| hDHODH | 15 | - |
| Kinase A | 2,500 | 167 |
| Kinase B | >10,000 | >667 |
| Ion Channel X | 8,000 | 533 |
| GPCR Y | >10,000 | >667 |
Table 2: Example Uridine Rescue Experiment Data
| This compound (nM) | Cell Viability (%) - No Uridine | Cell Viability (%) + 100 µM Uridine |
| 0 | 100 | 100 |
| 10 | 85 | 98 |
| 50 | 52 | 95 |
| 100 | 25 | 92 |
| 500 | 5 | 88 |
Experimental Protocols & Methodologies
Uridine Rescue Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency within the assay duration. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Prepare a second set of serial dilutions in medium supplemented with 100 µM uridine.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound with or without uridine.
-
Incubation: Incubate the plate for a period that is sufficient to observe a cytotoxic effect (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo®, MTT, or resazurin assay.
-
Data Analysis: Normalize the data to the vehicle control (0 nM inhibitor) and plot cell viability as a function of inhibitor concentration for both the uridine-treated and untreated conditions.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant and analyze the amount of soluble hDHODH protein by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
hDHODH-IN-5 stability in long-term storage and experimental conditions
Welcome to the technical support center for hDHODH-IN-5, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound solid powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 125 mg/mL (342.99 mM).[1] To aid dissolution, you can warm the solution to 37°C and use sonication.[1]
Q3: How should I store the stock solutions of this compound?
A3: For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Is this compound stable in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is a common practice to prepare fresh dilutions of the stock solution in your experimental medium (e.g., DMEM or RPMI-1640) immediately before each experiment. This minimizes the potential for degradation in the aqueous and nutrient-rich environment of the cell culture medium.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleotide metabolism can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on de novo pyrimidine synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity observed | Compound degradation: Improper storage of the solid compound or stock solution. | Ensure the solid compound is stored at -20°C and stock solutions are stored at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
| Incomplete dissolution: The compound may not be fully dissolved in the solvent. | Warm the stock solution to 37°C and use an ultrasonic bath to ensure complete dissolution. Visually inspect the solution for any precipitate. | |
| Instability in experimental medium: The compound may be degrading in the aqueous cell culture medium over the course of a long experiment. | Prepare fresh dilutions of the compound in your experimental medium immediately before each use. For long-term experiments, consider replenishing the medium with freshly diluted compound at appropriate intervals. | |
| Cell line resistance: The cell line used may not be sensitive to DHODH inhibition due to a highly active pyrimidine salvage pathway. | Consider using cell lines known to be sensitive to DHODH inhibitors. Alternatively, you can co-treat with an inhibitor of the pyrimidine salvage pathway to enhance the effect of this compound. | |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility: this compound has limited solubility in aqueous buffers and cell culture media. | Ensure the final concentration of DMSO in your experimental setup is kept low (typically <0.5%) to minimize solvent toxicity while maintaining solubility. Prepare dilutions from a high-concentration stock solution. |
| Inconsistent results between experiments | Variability in compound concentration: Inaccurate pipetting or incomplete dissolution of the stock solution. | Calibrate your pipettes regularly. Ensure the stock solution is homogenous before making dilutions. |
| Cell culture conditions: Variations in cell density, passage number, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. | |
| Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. |
Data on Stability and Storage
| Form | Storage Temperature | Storage Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from moisture. |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | 6 months | Recommended for longer-term storage of solutions.[1] |
Experimental Protocols
In Vitro hDHODH Enzyme Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring hDHODH activity.
Materials:
-
Recombinant human DHODH (hDHODH)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
This compound
-
DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for IC50 determination.
-
DHO: Prepare a 100 mM stock solution in DMSO.
-
DCIP: Prepare a 10 mM stock solution in the Assay Buffer.
-
CoQ10: Prepare a 10 mM stock solution in DMSO.
-
-
Enzyme Preparation: Dilute recombinant hDHODH in Assay Buffer to a working concentration of 4 nM.
-
Assay Protocol: a. Add 2 µL of this compound dilutions (or DMSO for the vehicle control) to the wells of a 96-well plate. b. Add 178 µL of the diluted hDHODH enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme. d. Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively, in the final 200 µL reaction volume. e. Initiate the reaction by adding 20 µL of the reaction mix to each well. f. Immediately measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-20 minutes) at 25°C.[2]
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for the control (DMSO-treated) wells. b. Calculate the initial reaction velocity (Vᵢ) for each concentration of this compound. c. Determine the percent inhibition for each concentration using the formula: % Inhibition = [1 - (Vᵢ / V₀)] * 100. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HL-60 leukemia)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[1][2]
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO). b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: a. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Normalize the readings of the treated wells to the vehicle control wells. b. Plot the percentage of cell viability against the logarithm of the this compound concentration. c. Determine the EC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: In Vitro hDHODH Enzyme Inhibition Assay
Caption: Workflow for the in vitro hDHODH enzyme inhibition assay.
Signaling Pathway: p53 Activation upon DHODH Inhibition
Caption: Simplified signaling pathway of p53 activation following DHODH inhibition.
References
Interpreting unexpected results in hDHODH-IN-5 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hDHODH-IN-5 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[2] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are crucial for cell proliferation and growth.[2] This leads to cell cycle arrest, primarily in the S-phase, and can induce apoptosis or differentiation in rapidly dividing cells.[1][3]
Q2: What are the reported IC50/EC50 values for this compound?
A2: There are conflicting reports for the potency of this compound, which may be due to different assay conditions or potential mislabeling in vendor information, as a similar IC50 has also been reported for a different compound, DHODH-IN-7.[1][4] It is recommended to determine the IC50 or EC50 in your specific assay system.
| Parameter | Value | Source |
| IC50 (hDHODH) | 0.91 µM | [1] |
| pIC50 (hDHODH) | 7.8 | [5] |
| pMIC50 (Measles Virus Replication) | 8.8 | [5] |
Note: A pIC50 of 7.8 corresponds to an IC50 of approximately 15.8 nM.
Q3: What are common functional assays used to characterize the effects of this compound?
A3: Common functional assays include:
-
Cell Proliferation Assays: To assess the inhibitor's effect on cell growth (e.g., CCK-8, WST-1, or colony formation assays).[1][6]
-
Enzymatic Assays: To directly measure the inhibitory activity of the compound on purified recombinant hDHODH.[7]
-
Uridine Rescue Assays: To confirm that the observed cellular effects are due to on-target inhibition of DHODH.[8]
-
Cell Cycle Analysis: To determine the effect of the inhibitor on cell cycle progression, typically expecting an S-phase arrest.[3]
-
Apoptosis Assays: To quantify the induction of programmed cell death (e.g., Annexin V/PI staining).[9]
-
Mitochondrial Function Assays: To assess off-target effects on mitochondrial respiration (e.g., Seahorse XF analysis, ATP production assays).[10]
Troubleshooting Unexpected Results
Q4: My cells are not responding to this compound treatment, or the potency is much lower than expected. What could be the reason?
A4: Several factors could contribute to a lack of response or lower than expected potency:
-
Cell Line Dependence: Not all cell lines are equally dependent on the de novo pyrimidine synthesis pathway.[7] Some cells may rely more on the pyrimidine salvage pathway.
-
Serum Albumin Concentration: DHODH inhibitors can bind to serum albumin, reducing their effective concentration. Consider using a lower serum concentration or serum-free media for a short duration if your cells can tolerate it.
-
Compound Stability: Ensure proper storage and handling of the this compound stock solution to prevent degradation.
-
Uridine in Media: Some culture media may contain uridine, which can counteract the effect of the inhibitor by fueling the salvage pathway. Use a uridine-free medium for your experiments.
Q5: The cytotoxic effect of my compound is not rescued by the addition of exogenous uridine. Does this mean it's not a DHODH inhibitor?
A5: Not necessarily, but it strongly suggests off-target effects. While the primary mechanism of DHODH inhibitors is the depletion of pyrimidines, which can be rescued by uridine, some inhibitors may have additional targets. A common off-target effect for compounds that bind in the ubiquinone-binding pocket of DHODH is the inhibition of mitochondrial respiratory chain complexes, particularly Complex III. Inhibition of Complex III can also lead to cytotoxicity that is not rescued by uridine.
Q6: I am observing unexpected changes in mitochondrial function, such as a decrease in ATP levels even with uridine rescue. What could be the cause?
A6: This observation also points towards off-target effects on mitochondrial respiration. hDHODH is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain. Some DHODH inhibitors can interfere with the function of other mitochondrial complexes.[10] It is advisable to perform a mitochondrial stress test using an extracellular flux analyzer to investigate this further.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,500-2,000 cells per well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.
Uridine Rescue Assay
-
Cell Seeding: Seed cells in a 96-well plate as you would for a standard proliferation assay.
-
Co-treatment: Treat the cells with a fixed concentration of this compound (typically at or above the IC50) in the presence or absence of 100 µM uridine.[9] Include controls for vehicle, uridine alone, and this compound alone.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an appropriate method (e.g., CCK-8, CellTiter-Glo).
-
Interpretation: If the addition of uridine significantly reverses the anti-proliferative effect of this compound, it confirms that the inhibitor's primary mechanism of action is through the de novo pyrimidine synthesis pathway.
In Vitro hDHODH Enzymatic Assay
-
Reagents: Recombinant human DHODH, L-dihydroorotic acid (substrate), coenzyme Q10 (or a soluble analog like DCIP), and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100, 150 mM KCl).[7]
-
Pre-incubation: Pre-incubate the recombinant hDHODH enzyme with various concentrations of this compound for a short period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-dihydroorotic acid) and coenzyme Q10.
-
Measurement: Monitor the reduction of the electron acceptor (e.g., DCIP at 600 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the site of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Adjusting experimental protocols for different cell lines with hDHODH-IN-5
Welcome to the technical support center for hDHODH-IN-5. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this potent human dihydroorotate dehydrogenase (DHODH) inhibitor in their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered when working with this compound and different cell lines.
Question: My cells are not responding to this compound treatment, or the IC50 value is much higher than expected. What could be the reason?
Answer:
There are several potential reasons for a lack of response or a higher than expected IC50 value:
-
Cell Line Dependence on de novo Pyrimidine Synthesis: Some cell lines may be less reliant on the de novo pyrimidine synthesis pathway and may utilize the pyrimidine salvage pathway more efficiently. These cells will be inherently more resistant to DHODH inhibitors. It is crucial to assess the metabolic phenotype of your cell line.
-
Uridine in Culture Medium: The presence of uridine in the cell culture medium can rescue cells from the effects of DHODH inhibition by feeding into the salvage pathway.[1][2] Ensure you are using a uridine-free medium for your experiments to accurately assess the efficacy of this compound.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[3] Ensure the compound is fully dissolved before adding it to the culture medium. Precipitates can lead to inaccurate concentrations. Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.[3]
-
High Serum Concentration: Some DHODH inhibitors can bind to serum albumin, which can reduce their effective concentration in the culture medium.[4] If you suspect this is an issue, you can try reducing the serum concentration in your medium, although this may affect cell health.
-
Incorrect Cell Seeding Density: Cell density can influence the response to drug treatment. Ensure you are using a consistent and appropriate seeding density for your cell line and assay duration.
Question: I am observing significant cell death even at low concentrations of this compound. Is this expected?
Answer:
While this compound is expected to inhibit cell proliferation and induce cell death in sensitive cell lines, excessive toxicity at very low concentrations could indicate a few things:
-
High Sensitivity of the Cell Line: Some cancer cell lines, particularly those with a high proliferation rate or specific metabolic dependencies, are exceptionally sensitive to DHODH inhibition.[5]
-
Off-Target Effects: Although some analogs of this compound have shown high specificity, off-target effects are always a possibility with small molecule inhibitors.[6] To confirm that the observed cytotoxicity is due to DHODH inhibition, a uridine rescue experiment is essential.[1][2]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level for your specific cell line (typically <0.5%).
Question: How can I confirm that the effects I am seeing are specifically due to the inhibition of DHODH?
Answer:
The gold-standard method to confirm the specificity of a DHODH inhibitor is a uridine rescue experiment .[1][2]
-
Principle: Inhibition of DHODH blocks the de novo synthesis of pyrimidines. By supplementing the culture medium with exogenous uridine, cells can bypass this blockade and synthesize pyrimidines via the salvage pathway.[1]
-
Procedure: Treat your cells with this compound in the presence and absence of supplemental uridine (a typical concentration is 100 µM).[1][2]
-
Expected Outcome: If the cytotoxic or anti-proliferative effects of this compound are specifically due to DHODH inhibition, the addition of uridine should rescue the cells and restore their viability and proliferation.[1][2]
Question: What is the mechanism of action of this compound?
Answer:
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).[3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[4] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, leading to a depletion of the pyrimidine pool necessary for cell proliferation and growth.[4] This can induce cell cycle arrest, apoptosis, and in some cancer types, differentiation.[7] Additionally, DHODH inhibition has been shown to activate the p53 tumor suppressor pathway.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for DHODH inhibitors. Data for this compound is included where available; for broader context, data for other well-characterized DHODH inhibitors are also provided.
Table 1: In Vitro Inhibitory Activity of DHODH Inhibitors
| Compound | Target | IC50 / pIC50 | Cell Line / Assay Conditions | Reference |
| This compound | Human recombinant DHODH | pIC50 = 7.8 | Enzymatic Assay | [3] |
| HZ00 | Human DHODH | IC50 = 2.2 µM | Enzymatic Assay with Coenzyme Q10 | [4] |
| (R)-HZ00 | Human DHODH | IC50 = 1.0 µM | Enzymatic Assay with Coenzyme Q10 | [4] |
| HZ05 | Human DHODH | Potent nanomolar inhibitor | Enzymatic Assay | [4] |
| Brequinar | Human DHODH | IC50 = 4.5 nM | Enzymatic Assay | [8] |
| A771726 | Human DHODH | IC50 = 411 nM | Enzymatic Assay | [3][8] |
Table 2: Cellular Activity of DHODH Inhibitors
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | N/A | Measles Virus Replication | pMIC50 | 8.8 | [3] |
| HZ05 | ARN8 (melanoma) | Cell Growth | Potent inhibitor | N/A | [6] |
| NPD723 (prodrug of H-006) | HL-60 (leukemia) | Cell Growth | IC50 | 1.7 ± 0.2 nM | [3] |
| H-006 | A549 (lung carcinoma) | Cell Growth | IC50 | 0.82 ± 0.11 nM | [3] |
| Brequinar | Jurkat (T-ALL) | Cell Viability | Dose-dependent decrease | N/A | [1] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted based on the specific cell line and experimental goals.
Cell Viability Assay (e.g., using CCK-8)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium (uridine-free)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500 - 10,000 cells/well) in 100 µL of complete, uridine-free culture medium.[6] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in uridine-free culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control group (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[6]
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blotting for DHODH and p53 Pathway Proteins
This protocol is for analyzing changes in protein expression following this compound treatment.
Materials:
-
Cell line of interest
-
Complete culture medium (uridine-free)
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., Trans-Blot Turbo) and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-p53, anti-p21, anti-HDM2, and a loading control like anti-β-actin or anti-vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Uridine Rescue Experiment
This protocol is to confirm the on-target effect of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium (uridine-free)
-
This compound stock solution (in DMSO)
-
Uridine stock solution (in water or PBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the cell viability assay.
-
Treatment Groups: Prepare the following treatment groups in uridine-free medium:
-
Incubation and Analysis: Incubate the cells for the desired duration and then perform a cell viability assay as described above.
-
Data Interpretation: Compare the viability of cells treated with this compound alone to those treated with this compound in the presence of uridine. A significant increase in viability in the co-treatment group indicates a successful rescue and confirms the on-target effect of the inhibitor.
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
hDHODH-IN-5 lot-to-lot variability and quality control measures
Disclaimer: Information regarding a specific inhibitor designated "hDHODH-IN-5," including its lot-to-lot variability and quality control, is not publicly available. This guide provides general technical support and troubleshooting advice for researchers working with novel human dihydroorotate dehydrogenase (hDHODH) inhibitors, based on established scientific principles and publicly available data on other inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 value of our hDHODH inhibitor between different lots. What could be the cause?
A1: Lot-to-lot variability in the potency of a small molecule inhibitor like an hDHODH inhibitor can stem from several factors. These include differences in the purity of the compound, the presence of residual solvents or byproducts from synthesis, and variations in the solid-state form (polymorphism) which can affect solubility. It is also crucial to ensure consistency in experimental conditions, as variations in enzyme concentration, substrate concentration, and incubation times can significantly impact the measured IC50.
Q2: Our hDHODH inhibitor shows decreased solubility with a new lot. How can we address this?
A2: Decreased solubility can be due to lot-to-lot differences in crystallinity or the presence of impurities. We recommend preparing fresh stock solutions and verifying the concentration using a spectrophotometer if the compound has a known extinction coefficient. Sonication or gentle warming may aid in solubilization. It is also advisable to check the recommended solvent and storage conditions on the product's technical data sheet. For cellular assays, ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.
Q3: We are seeing unexpected off-target effects or cellular toxicity that were not observed with previous lots. What should we do?
A3: New or increased off-target effects can be indicative of impurities in a specific lot. We recommend performing quality control checks such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the new lot. Comparing the chromatograms of the old and new lots can help identify any new or enriched impurities.
Q4: How should I properly store and handle my hDHODH inhibitor to ensure its stability?
A4: Most small molecule inhibitors should be stored as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, it is generally recommended to store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations. The stability of the compound in solution, especially at working concentrations in aqueous media, should be considered, as some compounds may degrade over time.
Troubleshooting Guide
Issue: Inconsistent IC50 values for an hDHODH inhibitor.
| Question | Possible Cause & Solution |
| 1. Have you verified the concentration of your inhibitor stock solution? | Cause: Inaccurate initial concentration of the stock solution is a common source of error. Solution: If possible, verify the concentration of your stock solution using a spectrophotometer and the molar extinction coefficient. Alternatively, prepare a fresh stock solution from the solid compound, ensuring it is fully dissolved. |
| 2. Are you using a consistent experimental protocol? | Cause: Minor variations in enzyme concentration, substrate (dihydroorotate) concentration, cofactor (e.g., decylubiquinone) concentration, or incubation times can lead to shifts in the IC50 value. Solution: Ensure all experimental parameters are kept consistent between experiments. Use a standard operating procedure (SOP) and document all steps carefully. |
| 3. Have you checked the purity of the different lots? | Cause: The presence of impurities can affect the apparent potency of the inhibitor. Solution: Request the Certificate of Analysis (CoA) for each lot from the supplier and compare the purity data. If you have the capability, perform in-house purity analysis using HPLC or LC-MS. |
| 4. Is the inhibitor stable under your assay conditions? | Cause: The inhibitor may be degrading in the assay buffer over the course of the experiment. Solution: Assess the stability of the inhibitor in your assay buffer over the relevant time period. This can be done by incubating the inhibitor in the buffer and then testing its activity at different time points. |
Quantitative Data Summary
The following table provides an example of a Certificate of Analysis for two hypothetical lots of an hDHODH inhibitor, illustrating typical quality control parameters and acceptable ranges of variability.
| Parameter | Lot A | Lot B | Acceptable Range |
| Appearance | White to off-white solid | White to off-white solid | Conforms to standard |
| Purity (HPLC) | 99.2% | 98.6% | ≥ 98.0% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 450.1 | [M+H]⁺ = 450.2 | ± 0.5 Da of theoretical |
| IC50 (hDHODH Enzyme Assay) | 5.2 nM | 6.1 nM | Within 2-fold of reference |
| Residual Solvents | < 0.1% | < 0.1% | ≤ 0.5% |
Experimental Protocols
Key Experiment: In Vitro hDHODH Enzyme Inhibition Assay
This protocol describes a common method to determine the potency of an hDHODH inhibitor.
Materials:
-
Recombinant human DHODH (hDHODH) enzyme
-
L-Dihydroorotic acid (DHO)
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
hDHODH inhibitor (test compound)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 600 nm in kinetic mode
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of DHO in the assay buffer.
-
Prepare a stock solution of Decylubiquinone in DMSO.
-
Prepare a stock solution of DCIP in ethanol.
-
Prepare serial dilutions of the hDHODH inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the hDHODH inhibitor dilutions to the appropriate wells. Include wells with DMSO only as a vehicle control.
-
Add the hDHODH enzyme to all wells except the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix containing DHO, Decylubiquinone, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Immediately place the plate in a plate reader and measure the decrease in absorbance at 600 nm over time (kinetic mode). The rate of DCIP reduction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified de novo pyrimidine synthesis pathway showing the inhibition of hDHODH.
Caption: Troubleshooting workflow for addressing inconsistent IC50 results.
Caption: Experimental workflow for the in vitro hDHODH enzyme inhibition assay.
Validation & Comparative
Comparing the IC50 values of hDHODH-IN-5, brequinar, and leflunomide
A comparative analysis of the inhibitory potency of three key molecules against human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, reveals significant differences in their efficacy. This guide provides a detailed comparison of hDHODH-IN-5, brequinar, and leflunomide, supported by their half-maximal inhibitory concentration (IC50) values and the experimental protocols used for their determination. This information is particularly valuable for researchers in drug discovery and development targeting autoimmune diseases and cancer.
Inhibitory Potency (IC50) Comparison
The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it refers to the concentration of the inhibitor required to reduce the activity of the hDHODH enzyme by half.
| Inhibitor | IC50 Value (against hDHODH) | Notes |
| This compound | Data not publicly available | - |
| Brequinar | 4.5 nM - 20 nM[1][2][3][4] | A potent inhibitor with multiple reported values in the low nanomolar range. |
| Leflunomide | ~98 µM[5] | Considered a relatively weak inhibitor. It is a prodrug that is converted to its active metabolite, teriflunomide (A77-1726). |
| Teriflunomide (A77-1726) | 307 nM - 411 nM[4] | The active metabolite of leflunomide, showing significantly higher potency than the parent drug. |
Note: The IC50 value for this compound could not be determined from the available public information.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The enzyme hDHODH is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other cellular components. Inhibition of this enzyme disrupts the production of pyrimidines, thereby affecting cell proliferation. This pathway is a critical target for immunosuppressive and anti-cancer drugs.
Caption: The role of hDHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition.
Experimental Protocols
The determination of IC50 values for hDHODH inhibitors typically involves an in vitro enzyme inhibition assay. A common method is a spectrophotometric assay that measures the reduction of a chromogenic indicator.
hDHODH Enzyme Inhibition Assay (Spectrophotometric)
This assay quantifies the enzymatic activity of hDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor. The reaction is coupled to the oxidation of the substrate, dihydroorotate.
Materials:
-
Recombinant human DHODH (hDHODH)
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., Tris-HCl buffer with detergents like Triton X-100)
-
Test inhibitors (this compound, brequinar, leflunomide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitors, DHO, CoQ10, and DCIP in the appropriate solvents.
-
Enzyme and Inhibitor Pre-incubation: Add the hDHODH enzyme solution to the wells of a 96-well plate. Then, add serial dilutions of the test inhibitors to the wells. A control with solvent only (no inhibitor) is also included. The plate is incubated for a set period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of the substrate (DHO) and the electron acceptors (CoQ10 and DCIP) to each well.
-
Data Acquisition: The absorbance at a specific wavelength (e.g., 600-650 nm for DCIP) is measured kinetically over a period of time (e.g., 10-20 minutes) using a microplate reader. The rate of decrease in absorbance corresponds to the rate of DCIP reduction, which is proportional to the hDHODH activity.
-
IC50 Calculation: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unveiling the Binding Modes of hDHODH-IN-5 and Other Dihydroorotate Dehydrogenase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The human dihydroorotate dehydrogenase (hDHODH) enzyme is a well-validated target for the treatment of autoimmune diseases and cancer. As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition effectively halts the proliferation of rapidly dividing cells. A diverse array of inhibitors has been developed to target hDHODH, each with a unique mode of binding and inhibitory profile. This guide provides a detailed structural comparison of hDHODH-IN-5 and other prominent DHODH inhibitors, supported by quantitative data and experimental protocols to aid researchers in the field.
The Landscape of hDHODH Inhibition
Inhibitors of hDHODH typically bind within a hydrophobic tunnel that is believed to be the binding site for the enzyme's natural substrate, ubiquinone.[1] This tunnel leads to the flavin mononucleotide (FMN) cofactor, which is essential for the catalytic activity of the enzyme. The binding of inhibitors in this tunnel prevents the access of ubiquinone, thereby halting the enzymatic reaction. The binding site can be broadly divided into distinct subsites that contribute to inhibitor affinity through a combination of hydrophobic interactions, hydrogen bonds, and salt bridges.[2]
Quantitative Comparison of DHODH Inhibitors
The efficacy of DHODH inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Kd value is a measure of the binding affinity between the inhibitor and the enzyme. A lower value for both parameters indicates a more potent inhibitor.
| Inhibitor | Target | IC50 (nM) | Kd (µM) | Reference |
| This compound (DHODH-IN-7) | Human DHODH | 910 | Not Reported | [3] |
| Brequinar | Human DHODH | 5.2 - 20 | Not Reported | [4] |
| Teriflunomide (A77 1726) | Human DHODH | 388 - 1100 | Not Reported | [4][5] |
| Leflunomide | Human DHODH | 98000 | Not Reported | [4] |
| Compound 11 | Human DHODH | 850 (antiviral IC50) | 6.06 | [3] |
| Meds433 | Human DHODH | 1.2 | Not Reported | [6] |
| HZ05 (R-enantiomer) | Human DHODH | <1000 | Not Reported | [7] |
Structural Insights into Inhibitor Binding Modes
The binding modes of DHODH inhibitors can be broadly categorized as "Brequinar-like" and "non-Brequinar-like".[2] This classification is based on the specific interactions formed with key amino acid residues within the ubiquinone-binding tunnel.
Brequinar: A potent inhibitor, Brequinar, serves as a benchmark for a common binding mode. Its quinoline carboxylic acid moiety penetrates deep into the binding pocket, forming a salt bridge with the side chain of Arg136 and a hydrogen bond with Gln47.[8] The biphenyl group of Brequinar occupies a hydrophobic portion of the tunnel, making extensive contacts with residues such as Met43, Ala59, and Leu68.[1]
Teriflunomide (A77 1726): The active metabolite of leflunomide, teriflunomide, exhibits a different binding orientation compared to brequinar.[5] While it also occupies the ubiquinone-binding tunnel, the interactions with key residues differ, leading to its classification as a "non-Brequinar-like" inhibitor.
Novel Inhibitors: Many newer inhibitors have been designed to optimize interactions within the binding site. For instance, some compounds exhibit a "dual binding mode," where different molecules in the same crystal structure adopt distinct orientations, highlighting the plasticity of the binding pocket.[2]
This compound: A Predicted Binding Mode
As of this review, a publicly available crystal structure of hDHODH in complex with this compound has not been reported. However, based on its chemical structure and the known binding modes of other DHODH inhibitors, a plausible binding mode can be inferred. The structure of this compound contains features that suggest it likely occupies the ubiquinone-binding tunnel. Computational docking studies would be necessary to predict the specific interactions with key residues. It is hypothesized that different functional groups of this compound would form hydrogen bonds and hydrophobic interactions with residues in the established binding pocket.
Visualizing the Binding Landscape
To illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: Key subsites within the hDHODH ubiquinone binding tunnel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
A Head-to-Head Showdown: Brequinar vs. Teriflunomide in the Arena of Autoimmune Disease Models
For researchers, scientists, and drug development professionals, the quest for more effective treatments for autoimmune diseases is a continuous journey. At the heart of this pursuit lies the inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the proliferation of the very immune cells that drive these debilitating conditions. This guide offers a detailed, data-driven comparison of two notable hDHODH inhibitors: the established therapeutic teriflunomide and the potent, albeit less clinically advanced, brequinar.
While a direct head-to-head comparison of a specific compound designated "hDHODH-IN-5" with teriflunomide in autoimmune models is not available in the public scientific literature, this guide will utilize brequinar as a representative potent and selective hDHODH inhibitor for a comprehensive comparative analysis against teriflunomide. This comparison will illuminate the shared mechanism of action and potential differences in efficacy and experimental considerations for researchers in the field.
The Common Enemy: The hDHODH Signaling Pathway
Both brequinar and teriflunomide target the same critical enzyme, hDHODH, which is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidines, the building blocks of DNA and RNA. Rapidly proliferating cells, such as activated T and B lymphocytes that are key players in autoimmune responses, are heavily dependent on this pathway for their expansion. By inhibiting hDHODH, both compounds effectively starve these activated immune cells of the necessary components for replication, leading to a cytostatic effect and a dampening of the inflammatory cascade.[1][2][3] Resting lymphocytes, which utilize the pyrimidine salvage pathway, are less affected, providing a degree of selectivity for these inhibitors.
Comparative Efficacy in Autoimmune Models
Direct comparative studies of brequinar and teriflunomide in the same autoimmune model are scarce in publicly available literature. However, by examining their performance in relevant preclinical models, we can infer their potential relative efficacy.
Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a widely used animal model for multiple sclerosis.
Teriflunomide: Teriflunomide has demonstrated significant efficacy in the Dark Agouti rat model of EAE.[4][5] Treatment with teriflunomide has been shown to attenuate the levels of infiltrating T cells, natural killer cells, macrophages, and neutrophils in the spinal cord.[4] It also mitigates disease-induced changes in immune cell populations in the blood and spleen.[4] In a therapeutic setting, oral administration of teriflunomide at doses of 3 or 10 mg/kg at the onset of disease significantly reduced maximal and cumulative disease scores.[5] Furthermore, teriflunomide treatment has been shown to reduce inflammation, demyelination, and axonal loss in the spinal cord of EAE rats.[5] In a mouse model of Theiler's Murine Encephalomyelitis Virus (TMEV)-induced demyelination, daily oral gavage of 20 mg/kg teriflunomide was administered.[6]
| Parameter | Vehicle Control | Teriflunomide (3 mg/kg) | Teriflunomide (10 mg/kg) |
| Maximal Clinical Score (Rat EAE) | High | Significantly Reduced | Significantly Reduced |
| Cumulative Disease Score (Rat EAE) | High | Significantly Reduced | Significantly Reduced |
| Spinal Cord Inflammation (Rat EAE) | Severe | Significantly Reduced | Significantly Reduced |
| Spinal Cord Demyelination (Rat EAE) | Severe | Significantly Reduced | Significantly Reduced |
Table 1: Summary of Teriflunomide Efficacy in the Rat EAE Model. Data synthesized from published studies.[5]
Brequinar: While detailed in vivo data for brequinar in the EAE model is not readily available in the reviewed literature, its potent immunosuppressive activity in vitro suggests it would likely be effective in this model.[1][2] Preclinical work indicates that DHODH inhibition, in general, could be beneficial in treating Guillain-Barré syndrome, another autoimmune neurological disorder.[7]
Collagen-Induced Arthritis (CIA)
The CIA model is a common animal model for rheumatoid arthritis.
Teriflunomide: As the active metabolite of leflunomide, which is approved for the treatment of rheumatoid arthritis, teriflunomide's efficacy in arthritis models is well-established.[8]
Brequinar: Although primarily investigated in oncology, brequinar has been noted for its immunosuppressive properties and its potential application in autoimmune diseases like rheumatoid arthritis.[9][10] However, specific quantitative data from CIA models was not found in the reviewed literature.
In Vitro Immunosuppressive Activity
Both compounds exhibit potent inhibition of lymphocyte proliferation in vitro.
| Compound | Assay | Cell Type | IC50 / Effective Concentration |
| Brequinar | PHA-stimulated activation | Human PBMC | Inhibition starting at 10-6 M |
| Teriflunomide | T and B cell proliferation | Human lymphocytes | Not specified, but demonstrates a cytostatic effect |
Table 2: In Vitro Immunosuppressive Activity. Data synthesized from published studies.[1][3]
Pharmacokinetic Profiles in Preclinical Models
Understanding the pharmacokinetic properties of these inhibitors is crucial for designing and interpreting in vivo studies.
| Compound | Species | Administration | Key Pharmacokinetic Parameters |
| Brequinar | Mouse | Intravenous | Terminal half-life: ~8.1 hours (in humans) |
| Teriflunomide | Mouse | Oral | Almost 100% oral bioavailability, Tmax within 1 hour |
Table 3: Preclinical Pharmacokinetic Data. Data synthesized from published studies.[2][11]
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in Dark Agouti Rats (for Teriflunomide)
Induction: EAE is induced in female Dark Agouti rats by subcutaneous immunization with a spinal cord homogenate emulsified in Complete Freund's Adjuvant (CFA).
Treatment: Teriflunomide is suspended in a vehicle of 0.5% (w/v) carboxymethylcellulose and 0.2% (v/v) Tween 80 in water. Daily oral gavage administration begins at the onset of clinical signs (functional deficit score ≥1) at doses of 3 mg/kg or 10 mg/kg.
Assessments:
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, etc.).
-
Histopathology: At the end of the study, spinal cords are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination) for histological analysis.
-
Immunohistochemistry: Staining for immune cell markers (e.g., CD3 for T cells, CD68 for macrophages) is performed to quantify immune cell infiltration.
Conclusion
Both brequinar and teriflunomide are potent inhibitors of hDHODH with clear immunosuppressive effects. Teriflunomide is a well-characterized compound with proven efficacy in preclinical models of multiple sclerosis and is an approved therapy for this condition. Brequinar, while demonstrating potent in vitro activity and potential for autoimmune disease treatment, has been more extensively studied in the context of oncology.
For researchers investigating novel hDHODH inhibitors, teriflunomide serves as an essential benchmark. The lack of publicly available, detailed preclinical data for brequinar in gold-standard autoimmune models like CIA and EAE highlights an opportunity for further research to fully understand its potential in this therapeutic area. Future head-to-head studies in these models would be invaluable for a direct comparison of the in vivo efficacy and therapeutic window of these and other emerging hDHODH inhibitors.
References
- 1. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo mechanisms of action of the antiproliferative and immunosuppressive agent, brequinar sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of teriflunomide on cortex-basal ganglia-thalamus (CxBGTh) circuit glutamatergic dysregulation in the Theiler's Murine Encephalomyelitis Virus mouse model of multiple sclerosis | PLOS One [journals.plos.org]
- 7. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
- 8. An update of teriflunomide for treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 11. tandfonline.com [tandfonline.com]
Validating the Anti-Leukemic Potential of Novel DHODH Inhibitors Against Established Agents
A Comparative Guide for Researchers
The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.[1] By catalyzing a critical step in the de novo pyrimidine biosynthesis pathway, DHODH provides the necessary building blocks for DNA and RNA synthesis in rapidly proliferating cancer cells.[2] Inhibition of DHODH leads to pyrimidine starvation, resulting in cell cycle arrest, differentiation, and ultimately, apoptosis of leukemic cells.[3][4] This guide provides a comparative analysis of a novel DHODH inhibitor, represented here by indoluidin D due to the lack of specific public data on hDHODH-IN-5, against well-characterized DHODH inhibitors: Brequinar, Leflunomide, and ASLAN003.
Quantitative Comparison of DHODH Inhibitors
The following tables summarize the in vitro potency and cellular activity of the selected DHODH inhibitors against human DHODH (hDHODH) and various leukemia cell lines.
Table 1: In Vitro hDHODH Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) |
| Indoluidin D (as this compound surrogate) | Human DHODH | 210[5] |
| Brequinar | Human DHODH | 12[6] |
| Leflunomide (active metabolite A771726) | Human DHODH | 411[5] |
| ASLAN003 (Farudodstat) | Human DHODH | 35[1][7] |
Table 2: Anti-Proliferative Activity in Leukemia Cell Lines
| Inhibitor | Cell Line(s) | Assay | IC50 | Reference |
| Novel Inhibitor | ||||
| Indoluidin D | HL-60 (APL) | Proliferation | Not explicitly stated, but promotes differentiation | [5] |
| Known Inhibitors | ||||
| Brequinar | HL-60 (APL) | Proliferation | 0.37 µM | [8] |
| Leflunomide (active metabolite A771726) | Daudi, Ramos, Raji (B-cell lines) | Proliferation (MTT) | 13 µM, 18 µM, 39 µM | [9] |
| CLL | Proliferation | 4 µg/ml | [10] | |
| CLL | Apoptosis | 72 µg/ml | [10] | |
| ASLAN003 (Farudodstat) | THP-1, MOLM-14, KG-1 (AML) | Proliferation (CTG) | 152 nM, 582 nM, 382 nM | [1][11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DHODH signaling pathway, the experimental workflow for evaluating anti-leukemic activity, and the logical flow of this comparative study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability.[12]
-
Cell Plating: Seed leukemia cells (e.g., HL-60, THP-1) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the DHODH inhibitors to the wells and incubate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
-
Cell Treatment: Treat leukemia cells with the DHODH inhibitors for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[16][17]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[18]
-
Cell Treatment and Harvesting: Treat cells with DHODH inhibitors, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[18][19]
-
Washing: Centrifuge and wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[20]
-
PI Staining: Add propidium iodide solution to the cells.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
References
- 1. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. bio-techne.com [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. vet.cornell.edu [vet.cornell.edu]
Navigating Resistance: A Comparative Analysis of hDHODH-IN-5 and Other Pyrimidine Synthesis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-resistance profiles of hDHODH-IN-5 and other prominent pyrimidine synthesis inhibitors. By presenting available experimental data, detailed methodologies, and visual representations of key pathways, this document aims to inform strategies for overcoming drug resistance in the development of novel therapeutics.
Introduction to Pyrimidine Synthesis Inhibition and Resistance
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. A key regulatory enzyme in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell cycle arrest and apoptosis. Consequently, DHODH has emerged as a promising target for the development of anticancer and immunomodulatory drugs.
However, the emergence of drug resistance remains a significant hurdle in the clinical application of pyrimidine synthesis inhibitors. Resistance can arise through various mechanisms, including the upregulation of the pyrimidine salvage pathway, which allows cells to bypass the block in de novo synthesis, and mutations within the drug-binding site of the target enzyme. Understanding the cross-resistance profiles of different inhibitors is crucial for designing effective combination therapies and developing next-generation drugs that can overcome these resistance mechanisms.
This guide focuses on this compound, a novel inhibitor of human DHODH, and compares its activity with established pyrimidine synthesis inhibitors such as Brequinar, Leflunomide (and its active metabolite Teriflunomide).
Cross-Resistance Profiles of Pyrimidine Synthesis Inhibitors
Table 1: IC50 Values of Pyrimidine Synthesis Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Inhibitor | Cell Line | Resistance To | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| Brequinar | HCT 116 | - | ~10 nM | - | - | [1] |
| HT-29 | - | >50 µM | - | - | [2] | |
| MIA PaCa-2 | - | >50 µM | - | - | [2] | |
| SH-EP | Brequinar | - | High | - | [3] | |
| Leflunomide | HCT 116 | - | >50 µM | - | - | [2] |
| HT-29 | - | >50 µM | - | - | [2] | |
| MIA PaCa-2 | - | >50 µM | - | - | [2] | |
| Teriflunomide | HCT 116 | - | >50 µM | - | - | [2] |
| HT-29 | - | >50 µM | - | - | [2] | |
| MIA PaCa-2 | - | >50 µM | - | - | [2] |
Note: Specific IC50 values for this compound in resistant cell lines and direct cross-resistance comparisons are not yet publicly available.
Experimental Protocols
To facilitate the generation of comparable and robust data, this section outlines detailed methodologies for key experiments in cross-resistance profiling.
Generation of Drug-Resistant Cell Lines
Objective: To establish cell lines with acquired resistance to a specific pyrimidine synthesis inhibitor.
Principle: This protocol involves the continuous exposure of a cancer cell line to gradually increasing concentrations of the selective drug over a prolonged period. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine synthesis inhibitor (e.g., Brequinar, this compound)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC50.
-
Monitor and Subculture: Continuously monitor the cells. Initially, a significant proportion of cells will die. The surviving cells are allowed to repopulate the flask. Once the cells reach 70-80% confluency, they are subcultured.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial concentration, gradually increase the drug concentration in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterization of Resistant Cells: At various stages, and upon establishing a cell line that can tolerate significantly higher drug concentrations (e.g., >10-fold the initial IC50), perform cell viability assays to confirm the degree of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different resistance levels for future experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 of pyrimidine synthesis inhibitors and assess cross-resistance in sensitive and resistant cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
Pyrimidine synthesis inhibitors (this compound, Brequinar, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the pyrimidine synthesis inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using a non-linear regression analysis. Cross-resistance is determined by comparing the IC50 values of a given drug in the resistant cell line versus the parental sensitive cell line.
hDHODH Enzyme Activity Assay
Objective: To directly measure the inhibitory effect of compounds on the enzymatic activity of human DHODH.
Principle: This assay measures the reduction of a chromogenic or fluorogenic substrate that is coupled to the oxidation of dihydroorotate by DHODH. The rate of change in absorbance or fluorescence is proportional to the enzyme activity.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP) as a colorimetric electron acceptor
-
Inhibitors to be tested
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, DCIP, and decylubiquinone.
-
Inhibitor Incubation: Add the test inhibitors at various concentrations to the wells of the 96-well plate, followed by the addition of the recombinant hDHODH enzyme. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language for Graphviz.
Caption: De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.
Caption: Experimental Workflow for Cross-Resistance Profiling.
Conclusion
The development of resistance to pyrimidine synthesis inhibitors, particularly DHODH inhibitors, presents a significant challenge in their clinical application. While direct comparative data for this compound is still emerging, the methodologies and comparative context provided in this guide offer a framework for its evaluation. Understanding the cross-resistance profiles among different DHODH inhibitors is paramount for the rational design of combination therapies and the development of novel agents capable of overcoming resistance. Further studies are warranted to comprehensively profile this compound against a panel of cell lines resistant to other pyrimidine synthesis inhibitors to fully elucidate its potential in the landscape of cancer and autoimmune disease treatment.
References
Synergistic Potential of DHODH Inhibitors in Acute My myeloid Leukemia (AML) Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy in Acute Myeloid Leukemia (AML). By inducing differentiation and apoptosis in leukemia cells, hDHODH inhibitors present a novel approach to combat this aggressive hematological malignancy. This guide provides a comparative analysis of the synergistic effects of hDHODH inhibitors, with a focus on the investigational compound MEDS433, when combined with other anticancer agents. Experimental data from preclinical studies are presented to highlight the potential of these combination therapies.
Harnessing Synergy: hDHODH Inhibition in Combination Therapy
Targeting a single pathway in cancer is often insufficient due to the development of resistance. Combination therapies that target multiple, complementary pathways can enhance efficacy and overcome resistance mechanisms. In AML, combining hDHODH inhibitors with conventional chemotherapeutics or other targeted agents has shown promising synergistic or additive effects, leading to increased cancer cell death.
Mechanism of Action: The Pyrimidine Synthesis Pathway
The de novo pyrimidine biosynthesis pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication in rapidly proliferating cancer cells. The enzyme hDHODH catalyzes a critical step in this pathway. Inhibition of hDHODH leads to depletion of the pyrimidine pool, causing cell cycle arrest and apoptosis.
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effect of drug combinations can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the pro-apoptotic effects of MEDS433 in combination with various anticancer agents in different AML cell lines.
Table 1: Synergistic Apoptosis with MEDS433 and Dipyridamole
Dipyridamole inhibits equilibrative nucleoside transporters (ENTs), blocking the pyrimidine salvage pathway. This dual blockade of both de novo and salvage pathways leads to a potent synergistic effect.[1][2][3]
| Cell Line | Treatment (Concentration) | Apoptosis Rate (%) |
| THP-1 | MEDS433 (0.1 µM) | ~20% |
| Dipyridamole (1 µM) | <5% | |
| MEDS433 (0.1 µM) + Dipyridamole (1 µM) | ~75% | |
| MV4-11 | MEDS433 (0.1 µM) | ~15% |
| Dipyridamole (1 µM) | <5% | |
| MEDS433 (0.1 µM) + Dipyridamole (1 µM) | ~60% | |
| OCI-AML3 | MEDS433 (0.1 µM) | ~10% |
| Dipyridamole (1 µM) | <5% | |
| MEDS433 (0.1 µM) + Dipyridamole (1 µM) | ~55% |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Near-Additive Effects of MEDS433 with Classical AML Drugs
Combining MEDS433 with standard-of-care chemotherapeutic agents used in AML treatment results in a significant increase in apoptosis, demonstrating at least an additive effect.[4][5]
| Cell Line | Treatment | Apoptosis Rate (%) |
| THP-1 | MEDS433 (0.1 µM) | ~20% |
| Ara-C (1 µM) | ~15% | |
| MEDS433 (0.1 µM) + Ara-C (1 µM) | ~40% | |
| Idarubicin (0.005 µM) | ~25% | |
| MEDS433 (0.1 µM) + Idarubicin (0.005 µM) | ~50% | |
| Decitabine (0.25 µM) | ~30% | |
| MEDS433 (0.1 µM) + Decitabine (0.25 µM) | ~60% | |
| MV4-11 | MEDS433 (0.1 µM) | ~15% |
| Ara-C (1 µM) | ~10% | |
| MEDS433 (0.1 µM) + Ara-C (1 µM) | ~30% |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the synergistic effects of hDHODH inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate AML cells (e.g., THP-1, MV4-11) in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Drug Treatment: Add the hDHODH inhibitor (e.g., MEDS433), the other anticancer agent, and their combination at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Next Wave of DHODH Inhibitors: A Comparative Look at Their Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) properties of novel drug candidates is paramount. This guide provides a comparative analysis of the pharmacokinetic profiles of emerging dihydroorotate dehydrogenase (DHODH) inhibitors, offering a data-driven overview to inform future research and development.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, making it an attractive target for therapeutic intervention in cancer, autoimmune diseases, and viral infections. While first-generation DHODH inhibitors like teriflunomide and leflunomide are established, a new wave of inhibitors with potentially improved efficacy and safety profiles is in development. This guide focuses on the pharmacokinetic properties of two such novel inhibitors, PTC299 (Emvododstat) and ASLAN003 (Farudodstat), in comparison to the well-characterized DHODH inhibitors, Brequinar and Teriflunomide.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for these four DHODH inhibitors, based on data from clinical trials in healthy adult volunteers. These parameters are crucial for determining dosing regimens, predicting drug exposure, and understanding the potential for drug-drug interactions.
| Parameter | PTC299 (Emvododstat) | ASLAN003 (Farudodstat) | Brequinar | Teriflunomide |
| Tmax (h) | ~3 - 6 | Data not available | 2 - 12 | 1 - 4 |
| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional pharmacokinetics observed | Dose-dependent | 1.8 - 2.2 (after 14 days) |
| AUC (ng·h/mL) | Dose-proportional increase | Dose-proportional pharmacokinetics observed | Dose-dependent | 63 - 77 (after 14 days) |
| t½ (h) | 28 - 56 | Data not available | 12 - 16 days | 18 - 19 days |
| Volume of Distribution (Vd) | Data not available | Data not available | ~8 L | 11 L |
| Clearance (CL) | Data not available | Data not available | 0.019 L/h | 0.03 L/h |
Note: Data for PTC299 is from a single ascending dose study in healthy volunteers[1][2]. Information on ASLAN003 suggests dose-proportional pharmacokinetics from a Phase 1 trial in healthy volunteers, though specific values were not detailed in the reviewed sources[3][4]. Data for Brequinar and Teriflunomide are based on established clinical data.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from rigorous clinical trial methodologies. Below are generalized experimental protocols typical for Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers, which were employed for the novel inhibitors discussed.
Study Design and Population
-
Study Type: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Participants: Healthy adult male and female volunteers.
-
Inclusion Criteria: Typically include age range (e.g., 18-55 years), good health status confirmed by medical history, physical examination, and laboratory tests.
-
Exclusion Criteria: Typically include history of significant medical conditions, use of concomitant medications, and pregnancy or breastfeeding.
Dosing and Sample Collection
-
SAD Studies: A single oral dose of the investigational drug or placebo is administered to sequential cohorts of subjects at escalating dose levels.
-
MAD Studies: Multiple doses of the investigational drug or placebo are administered over a set period (e.g., 7-14 days) to sequential cohorts at escalating dose levels.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for SAD studies). For MAD studies, sampling occurs after the first dose and at steady-state.
Bioanalytical Method
-
Technique: Quantification of the drug and its major metabolites in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Validation: The bioanalytical method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Parameters Calculated: The plasma concentration-time data for each subject is used to calculate standard pharmacokinetic parameters including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Software: Pharmacokinetic parameters are typically calculated using non-compartmental analysis with validated software (e.g., WinNonlin).
Visualizing the Path to Understanding Drug Behavior
To better illustrate the process of determining these crucial pharmacokinetic parameters, the following diagram outlines a typical experimental workflow in a clinical trial setting.
Signaling Pathway of DHODH Inhibition
The therapeutic effect of DHODH inhibitors stems from their ability to block the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The diagram below illustrates the central role of DHODH in this pathway and the impact of its inhibition.
Conclusion
The development of novel DHODH inhibitors like PTC299 and ASLAN003 holds promise for advancing the treatment of various diseases.[3][4][5] The pharmacokinetic data from early-phase clinical trials indicate that these compounds are orally bioavailable and exhibit dose-proportional exposure.[1][2][3][4] A thorough understanding of their pharmacokinetic profiles, as outlined in this guide, is essential for their continued development and successful clinical translation. Further studies will be crucial to fully characterize their disposition and to establish optimal dosing strategies for various patient populations.
References
- 1. Phase 1 Study of Safety, Tolerability, and Pharmacokinetics of PTC299, an Inhibitor of Stress‐Regulated Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of Safety, Tolerability, and Pharmacokinetics of PTC299, an Inhibitor of Stress-Regulated Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Data on ASLAN003 Presented at Ash Annual Meeting Shows First Signs of Clinical Activity of a DHODH Inhibitor in Acute Myeloid Leukaemia | santé log [santelog.com]
- 4. biospectrumasia.com [biospectrumasia.com]
- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of hDHODH-IN-5 versus established treatments in preclinical cancer models
An objective comparison of the preclinical efficacy of dihydroorotate dehydrogenase (DHODH) inhibitors against established cancer treatments reveals a promising therapeutic avenue for specific malignancies. Due to the absence of published preclinical data for a compound specifically named "hDHODH-IN-5," this guide utilizes Brequinar, a potent and well-characterized DHODH inhibitor, as a representative molecule for this class of drugs.
Brequinar has demonstrated significant antitumor activity in various preclinical cancer models, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[1][2] Its mechanism of action centers on the inhibition of the mitochondrial enzyme DHODH, which catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3][4][5] Malignant cells, with their high proliferative rate, are often highly dependent on this pathway for the synthesis of DNA and RNA, creating a potential therapeutic window.[2]
Mechanism of Action: DHODH Inhibition
DHODH is a key enzyme in the de novo synthesis of pyrimidines, essential building blocks for nucleic acids.[5] By inhibiting DHODH, drugs like Brequinar deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of cell proliferation, and in some cases, apoptosis or cellular differentiation.[3][6] This metabolic targeting represents a distinct approach compared to traditional cytotoxic chemotherapies.
Efficacy in Small Cell Lung Cancer (SCLC) Preclinical Models
Studies have identified SCLC as particularly vulnerable to the disruption of the pyrimidine biosynthesis pathway.[1] Pharmacological inhibition of DHODH with Brequinar has been shown to reduce SCLC cell viability in vitro and suppress tumor growth in patient-derived xenograft (PDX) models in vivo.[1]
Table 1: Comparative Efficacy of Brequinar in SCLC PDX Models
| PDX Model | Treatment | Efficacy Outcome | Correlation with Biomarker |
| SCLC Model 1 | Brequinar | Tumor Regression & Extended Time to Progression | High DCTD Expression |
| SCLC Model 2 | Brequinar | Tumor Regression & Extended Time to Progression | High DCTD Expression |
| SCLC Model 3 | Brequinar | Limited Efficacy | Low DCTD Expression |
| SCLC Model 4 | Brequinar | Limited Efficacy | Low DCTD Expression |
| Data sourced from a preclinical study on SCLC, which indicated that treatment efficacy appeared to correlate with the expression of DCTD (dCMP deaminase), another enzyme in pyrimidine metabolism, rather than DHODH expression itself.[1] |
Efficacy in Acute Myeloid Leukemia (AML) Preclinical Models
DHODH inhibition has emerged as a significant therapeutic strategy for AML.[2][7] Unlike its cytotoxic effects in solid tumors, in AML, DHODH inhibitors like Brequinar can induce differentiation of leukemic blasts in addition to inhibiting proliferation.[2][6] This dual action makes it a compelling candidate for AML therapy.
Table 2: In Vitro Efficacy of a DHODH Inhibitor in AML Cell Lines
| Cell Line | Compound | IC50 (µM) | Assay Type |
| THP1 (Human AML) | DHODH-IN-7 | 2.7 | Differentiation Assay |
| U937 (Human AML) | DHODH-IN-7 | 2.5 | Differentiation Assay |
| Note: This data is for the compound DHODH-IN-7, as specific IC50 values for Brequinar in these exact differentiation assays were not available in the initial search results. It serves to illustrate the potent differentiation-inducing effects of DHODH inhibitors in AML cell lines.[8] |
Established treatments for AML include cytotoxic agents like cytarabine and targeted therapies. The preclinical rationale for using DHODH inhibitors is their ability to overcome differentiation blockade, a hallmark of AML.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for in vitro and in vivo evaluation of DHODH inhibitors.
Protocol 1: In Vitro Cell Viability Assay
-
Cell Culture: SCLC or AML cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with serial dilutions of Brequinar or a control drug (e.g., etoposide for SCLC).
-
Viability Assessment: After 72-96 hours of incubation, cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in software like GraphPad Prism.
Protocol 2: In Vivo Xenograft Model Efficacy Study
-
Model Establishment: Human cancer cells (e.g., SCLC PDX tissue or AML cell lines) are implanted subcutaneously or orthotopically (e.g., intrasplenic transplant for SCLC) into immunocompromised mice (e.g., NOD/SCID).[1]
-
Tumor Monitoring: Tumor growth is monitored regularly using methods like caliper measurements for subcutaneous tumors or bioluminescence imaging for orthotopic models.[1]
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. Brequinar is administered via an appropriate route (e.g., oral gavage) at a specified dose and schedule. A vehicle control group receives the formulation buffer.
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition, time to progression, and overall survival.[1] Tumor volume and animal body weight are recorded throughout the study.
-
Data Analysis: Tumor growth curves are plotted, and statistical comparisons between treatment and control groups are performed using appropriate tests (e.g., Student's t-test or ANOVA).[1]
Conclusion
In preclinical models, DHODH inhibitors such as Brequinar demonstrate potent anticancer activity, particularly in malignancies like SCLC and AML that are highly dependent on de novo pyrimidine synthesis.[1][2] The mechanism of action, which involves metabolic starvation of cancer cells, provides a strong rationale for its use, either as a monotherapy or in combination with other agents. While single-agent clinical activity in solid tumors has been limited, the pro-differentiation effect in AML and potential synergistic combinations, for instance with immune checkpoint blockade, suggest that DHODH inhibition remains a promising strategy in oncology research.[2][9][10]
References
- 1. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Research Portal [iro.uiowa.edu]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
Benchmarking the safety and toxicity profile of hDHODH-IN-5 against other inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy for a range of diseases, including autoimmune disorders and cancer. While first-generation inhibitors like leflunomide and teriflunomide have seen clinical success, concerns regarding their safety and toxicity profiles have spurred the development of novel, more targeted agents. This guide provides a comparative analysis of the safety and toxicity of the novel inhibitor hDHODH-IN-5 against other well-characterized and next-generation DHODH inhibitors, supported by available experimental data.
Introduction to DHODH Inhibition and Associated Toxicities
The de novo synthesis of pyrimidines is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[1] By blocking hDHODH, inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth. However, this mechanism can also affect healthy, proliferating cells, leading to a range of toxicities. Commonly observed adverse effects with DHODH inhibitors include hepatotoxicity, hematological effects, gastrointestinal issues, and immunosuppression.[2][3][4]
Quantitative Comparison of Inhibitor Toxicity
The following table summarizes available in vitro cytotoxicity data for this compound and other selected DHODH inhibitors. It is important to note that comprehensive in vivo and clinical safety data for this compound are not yet publicly available, limiting a direct, exhaustive comparison.
| Inhibitor | Cell Line(s) | Assay | IC50 / EC50 (µM) | Key Safety/Toxicity Findings |
| This compound (Dhodh-IN-15) | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 0.95 - 2.81[1] | Induces ferroptosis.[1] Limited public data on systemic toxicity. |
| Leflunomide | HepG2 | Mitochondrial Toxicity | Positive | Black box warnings for hepatotoxicity.[5][6] Can cause serious hepatic, hematologic, respiratory, and dermatologic adverse effects.[2] |
| Teriflunomide | Hepatic in vitro models | Mitochondrial Dysfunction | Moderate indications | Generally well-tolerated with a manageable safety profile.[6][7] Common adverse events include hair thinning, diarrhea, and nausea.[7] |
| Brequinar | HepG2 | Mitochondrial Toxicity | Positive | Narrow therapeutic window and severe side effects at inappropriate doses.[6][8] Myelosuppression is a dose-limiting toxicity.[5] |
| ASLAN003 | Phase 1 & 2 Clinical Trials | Human Safety | Well-tolerated up to 400 mg/day | Favorable safety profile in early clinical studies.[9] |
| BAY 2402234 | Preclinical Models | N/A | N/A | Preclinical data suggests monotherapy efficacy in AML.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures relevant to assessing DHODH inhibitor toxicity, the following diagrams are provided.
Caption: The role of hDHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.
Caption: A generalized workflow for an in vitro cytotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of safety and toxicity data. Below are generalized protocols for key assays used to evaluate DHODH inhibitors.
DHODH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q10
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, hDHODH enzyme, and the electron acceptor.
-
Add varying concentrations of the test compound or DMSO (vehicle control) to the wells.
-
Initiate the enzymatic reaction by adding the substrate, L-dihydroorotic acid.
-
Monitor the rate of reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600-650 nm for DCIP).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[1]
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of a DHODH inhibitor on the proliferation and viability of cultured cells.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
DHODH inhibitor stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the DHODH inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.[1]
Discussion and Future Directions
The available data indicates that this compound exhibits cytotoxic effects in cancer cell lines, with a proposed mechanism involving the induction of ferroptosis.[1] However, a comprehensive understanding of its safety and toxicity profile requires further investigation, including in vivo studies in relevant animal models to assess systemic toxicity, pharmacokinetics, and pharmacodynamics.
In comparison, established inhibitors like leflunomide and brequinar are known to have significant toxicities, including hepatotoxicity and myelosuppression, which have limited their clinical use in some contexts.[2][5][8] Newer generation inhibitors, such as ASLAN003, appear to have a more favorable safety profile in early clinical development.[9]
For researchers and drug development professionals, the key takeaway is the critical need for thorough preclinical safety and toxicity assessment of any new DHODH inhibitor. This should include a battery of in vitro assays, such as those described above, as well as comprehensive in vivo toxicology studies. Understanding the specific off-target effects and the therapeutic window will be paramount in determining the clinical potential of novel compounds like this compound. As more data becomes available, a more direct and detailed comparison will be possible, ultimately guiding the development of safer and more effective DHODH-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 9. biospectrumasia.com [biospectrumasia.com]
Safety Operating Guide
Proper Disposal of hDHODH-IN-5: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of the selective human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-5, is a critical component of laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any contaminated materials in accordance with general laboratory chemical waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of spills. |
Always consult the specific Safety Data Sheet (SDS) for this compound for detailed information on handling and exposure controls. In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most research chemicals, is governed by local, state, and federal regulations. The following protocol provides a general framework for compliant disposal.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes the pure compound, solutions containing this compound, and any materials contaminated with the compound (e.g., pipette tips, gloves, absorbent pads).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical nature of the waste.
-
The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container securely closed when not in use.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
-
Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, provided all labels are defaced.[3] Consult your institutional policies for specific guidance on empty container disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the safe disposal of this compound waste.
Regulatory Compliance
It is the responsibility of the researcher and their institution to comply with all applicable hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2] Always refer to your institution's specific chemical hygiene plan and waste disposal guidelines. Proper documentation and record-keeping of hazardous waste disposal are essential for regulatory compliance.
References
Safeguarding Your Research: A Guide to Handling hDHODH-IN-5
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when handling potent compounds like hDHODH-IN-5. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Protocols
When working with this compound, a potent inhibitor of human dihydroorotate dehydrogenase, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment. The following procedures outline the necessary personal protective equipment (PPE) and handling steps from reception to disposal.
Personal Protective Equipment (PPE)
A comprehensive array of personal protective equipment is your first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and absorption. |
| Body Protection | A properly fitted laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosolization. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedure
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Preparation for Use:
-
Work in a designated area, preferably a chemical fume hood, to control airborne particles.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before handling, put on all required PPE.
3. Handling and Experimentation:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Use appropriate lab equipment (e.g., spatulas, weighing paper) to handle the solid compound.
-
If creating solutions, add the solvent to the compound slowly to avoid splashing.
4. In Case of a Spill:
-
Evacuate the area if the spill is large or if you are unsure how to handle it.
-
For small spills, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the contaminated material in a sealed container for proper disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, weighing paper, and used PPE, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
To provide a clear visual guide for the handling process, the following diagram illustrates the key steps and decision points from receiving the compound to its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
